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  • Product: 5-chloropyrazine-2-carbothioamide
  • CAS: 21279-69-6

Core Science & Biosynthesis

Foundational

5-Chloropyrazine-2-Carbothioamide: Physicochemical Properties, Stability, and Applications in Heterocyclic Synthesis

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, the pyrazine scaffold is a privileged structure due to its profound impact on the pharmacokinetic profiles of active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the pyrazine scaffold is a privileged structure due to its profound impact on the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). When functionalized as a thioamide, specifically 5-chloropyrazine-2-carbothioamide (CAS: 21279-69-6), the molecule becomes an exceptionally versatile building block[1]. This technical guide explores the physicochemical dynamics, stability parameters, and mechanistic utility of 5-chloropyrazine-2-carbothioamide, focusing on its critical role in the Hantzsch thiazole synthesis.

By understanding the underlying causality of its reactivity—governed by electronic effects and Hard-Soft Acid-Base (HSAB) theory—researchers can optimize synthetic workflows, predict degradation pathways, and design self-validating experimental protocols.

Physicochemical Properties & Structural Dynamics

The substitution of a carbonyl oxygen with a sulfur atom fundamentally alters the electronic landscape of the amide group. Sulfur is larger and more polarizable, which lowers the energy of the HOMO and makes the thioamide a superior "soft" nucleophile. Furthermore, the electron-withdrawing 5-chloro substituent on the pyrazine ring exerts an inductive pull that reduces the electron density of the aromatic core, rendering the pyrazine ring highly resistant to electrophilic degradation while tuning the pKa of the thioamide nitrogen.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Chloropyrazine-2-carbothioamide
CAS Registry Number 21279-69-6
Molecular Formula C5H4ClN3S
Molecular Weight 173.62 g/mol
Physical State Solid (typically yellow/orange powder)
Core Scaffold Pyrazine (1,4-diazine)
Key Functional Groups Chloro (C5), Carbothioamide (C2)
Primary Synthetic Application Precursor for 2,5-disubstituted thiazoles

Data supported by commercial chemical catalogs and structural databases[1],[2].

Chemical Stability & Handling Guidelines

As an application scientist, I emphasize that understanding a compound's degradation pathways is critical for long-term storage and reaction planning. 5-chloropyrazine-2-carbothioamide is stable under ambient conditions but possesses specific vulnerabilities dictated by the thioamide moiety[3].

  • Oxidative Desulfurization (Causality): The carbon-sulfur double bond is highly susceptible to oxidation. Exposure to strong oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) drives the conversion of the thioamide into the corresponding pyrazine-2-carboxamide, accompanied by the release of sulfur oxides[3],. Because the 5-chloro-pyrazine core is electron-deficient, it is robust against oxidation; thus, degradation selectively targets the thioamide group.

  • Hydrolytic Stability: While resistant to neutral water, prolonged exposure to extreme pH under thermal stress will hydrolyze the thioamide into pyrazine-2-carboxylic acid, releasing hydrogen sulfide (H₂S) and ammonia (NH₃).

Stability_Profile A 5-Chloropyrazine-2-carbothioamide (Stable at Ambient Conditions) B Desulfurization / Oxidation A->B Strong Oxidants (e.g., H2O2, KMnO4) C Hydrolysis A->C Extreme pH + Heat D Pyrazine-2-carboxamide + Sulfur Oxides B->D E Pyrazine-2-carboxylic acid + H2S + NH3 C->E

Caption: Chemical stability and primary degradation pathways of pyrazine-carbothioamides.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most prominent application of 5-chloropyrazine-2-carbothioamide is its use as a nucleophilic precursor in the Hantzsch thiazole synthesis[4],[5]. This reaction couples the thioamide with an α-haloketone to construct a 2-(5-chloropyrazin-2-yl)thiazole derivative.

The Causality of Regioselectivity

A common question in this workflow is: Why does the sulfur attack the haloketone before the nitrogen? The answer lies in Hard-Soft Acid-Base (HSAB) theory . The thioamide sulfur is a highly polarizable, "soft" nucleophile. The α-carbon of the haloketone, situated adjacent to the halide leaving group, acts as a "soft" electrophile. This orbital matching dictates that the initial Sₙ2 displacement occurs exclusively at the sulfur atom[6],[5].

Once the S-alkylated intermediate forms, the nitrogen atom is brought into close spatial proximity to the ketone carbonyl (a "harder" electrophile). The nitrogen then undergoes an intramolecular nucleophilic attack on the carbonyl, followed by dehydration, to yield the thermodynamically stable aromatic thiazole ring[4],[5].

Hantzsch_Mechanism A 5-Chloropyrazine-2-carbothioamide (Soft Nucleophile) C S-Alkylated Intermediate (Thioether Formation) A->C SN2 Attack by Sulfur (- HX) B alpha-Haloketone (Soft Electrophile) B->C SN2 Attack by Sulfur (- HX) D Hydroxythiazoline Intermediate (Cyclization) C->D Intramolecular N-Attack onto Carbonyl E 2-(5-Chloropyrazin-2-yl)thiazole (Aromatic Product) D->E Dehydration (- H2O)

Caption: Mechanism of Hantzsch thiazole synthesis using 5-chloropyrazine-2-carbothioamide.

Experimental Protocol: Self-Validating Synthesis of Thiazole Derivatives

To ensure high scientific integrity, the following protocol is designed as a self-validating system . Every step includes a physical or chemical indicator that confirms the success of the mechanistic stage before proceeding[4],[5].

Materials Required
  • 5-Chloropyrazine-2-carbothioamide (1.0 mmol)

  • Substituted α-bromoacetophenone (1.05 mmol)

  • Absolute Ethanol (5.0 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

Step-by-Step Methodology

Step 1: Reagent Solvation & Initiation

  • In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-chloropyrazine-2-carbothioamide in 5.0 mL of absolute ethanol.

  • Causality: Ethanol is chosen as a polar protic solvent because it stabilizes the transition state during the initial Sₙ2 attack and facilitates the departure of the bromide leaving group.

  • Add 1.05 mmol of the α-bromoacetophenone dropwise.

Step 2: Thermal Cyclization

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2 to 3 hours[7].

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate / 50% Hexanes mobile phase[4]. The disappearance of the yellow thioamide spot indicates the completion of the S-alkylation and cyclization phases.

Step 3: Self-Validating Workup & Precipitation

  • Remove the reaction from heat and allow it to cool to room temperature.

  • The Self-Validation Principle: The Hantzsch cyclization generates one equivalent of hydrobromic acid (HBr). Because the resulting thiazole and pyrazine rings contain basic nitrogen atoms, the product remains solubilized in the ethanol as a hydrobromide salt.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ and swirl vigorously[4],[5].

  • Observation: The immediate formation of a solid precipitate acts as your self-validating indicator. The Na₂CO₃ neutralizes the HBr, converting the soluble salt into the insoluble free-base thiazole, proving the heterocycle was successfully synthesized.

Step 4: Isolation

  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water to remove residual inorganic salts.

  • Air dry on a tared watchglass or recrystallize from hot ethanol for analytical-grade purity[4].

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Exploratory

High-Resolution X-Ray Crystal Structure Analysis of 5-Chloropyrazine-2-carbothioamide: Crystallographic Methods, Supramolecular Architecture, and Implications for Anti-Tubercular Drug Design

Executive Summary The structural characterization of small-molecule pharmacophores is a critical bottleneck in rational drug design. 5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6) represents a highly relevant scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small-molecule pharmacophores is a critical bottleneck in rational drug design. 5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6) represents a highly relevant scaffold in the development of novel anti-tubercular agents, acting as a structural analog to the first-line tuberculosis drug pyrazinamide[1]. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 5-chloropyrazine-2-carbothioamide. By detailing the causality behind crystallization techniques, data reduction algorithms, and structural refinement, this guide serves as a self-validating framework for crystallographers and medicinal chemists. Furthermore, we dissect the supramolecular architecture—specifically thioamide-driven hydrogen bonding and halogen bonding—and map its mechanistic implication in prodrug activation by Mycobacterium tuberculosis pyrazinamidase (PncA)[2].

Pharmacological Context & Structural Rationale

Pyrazinamide is a cornerstone of short-course tuberculosis therapy, unique for its ability to eradicate persisting bacilli in acidic environments[1]. However, the rise of multi-drug-resistant M. tuberculosis necessitates the development of novel derivatives.

5-Chloropyrazine-2-carbothioamide modifies the core pyrazinamide scaffold in two critical ways:

  • Thioamide Substitution: Replacing the carboxamide oxygen with sulfur increases the lipophilicity of the molecule, enhancing penetration through the lipid-rich mycobacterial cell wall. Thioamides are also highly efficient substrates for mycobacterial activating enzymes[3].

  • 5-Chloro Substitution: The introduction of a halogen atom at the 5-position exerts a strong electron-withdrawing inductive effect. This alters the pKa of the active pyrazinoic acid derivative post-activation, optimizing its ability to disrupt the bacterial membrane potential. Furthermore, the chlorine atom introduces a highly directional "sigma-hole," enabling halogen bonding within the target protein's active site.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain an unambiguous 3D model of 5-chloropyrazine-2-carbothioamide, a rigorous SCXRD workflow must be employed. The following protocols are designed as self-validating systems, ensuring that experimental errors are caught and corrected at each phase.

Step-by-Step Crystallization Protocol

High-quality diffraction data requires a pristine, untwinned single crystal. We utilize the vapor diffusion method , which allows for a controlled, thermodynamic approach to supersaturation, minimizing kinetic trapping of defects.

  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of 5-chloropyrazine-2-carbothioamide in 2 mL of a polar aprotic solvent (e.g., ethyl acetate). Causality: Ethyl acetate readily solubilizes the compound without acting as a strong hydrogen-bond competitor, preserving the intrinsic thioamide interactions.

  • Step 2: Anti-Solvent Layering. Transfer the solution to a crystallization tube. Carefully layer 4 mL of an anti-solvent (e.g., n-hexane) on top.

  • Step 3: Vapor Diffusion & Incubation. Seal the outer chamber and incubate at a stable 4 °C for 7–14 days. Validation: Monitor the interface daily. The slow diffusion of hexane lowers the dielectric constant of the mixture, gradually inducing nucleation. Rapid precipitation indicates the concentration was too high; the process must be restarted with a more dilute solution.

  • Step 4: Crystal Harvesting. Under a polarizing microscope, select a single crystal with sharp extinction (indicating a lack of internal stress or twinning) and dimensions of approximately 0.2 × 0.15 × 0.1 mm. Mount it on a MiTeGen polyimide loop using paratone-N oil.

Step-by-Step Data Collection and Refinement Workflow
  • Step 1: Cryocooling. Flash-cool the mounted crystal to 100 K using a nitrogen cold stream. Causality: Cryocooling minimizes the Debye-Waller factor (thermal vibrations of atoms), drastically improving the signal-to-noise ratio at high diffraction angles ( ) and protecting the crystal from radiation damage.

  • Step 2: Data Collection. Mount the sample on a diffractometer equipped with a microfocus Mo K α source ( λ=0.71073 Å) and a photon-counting area detector. Collect ω and ϕ scans to achieve >99% completeness.

  • Step 3: Data Reduction. Integrate the diffraction frames and apply an empirical absorption correction (e.g., SADABS). Validation: The internal agreement factor ( Rint​ ) must be <0.05 . A higher Rint​ suggests crystal decay, twinning, or poor absorption correction.

  • Step 4: Structure Solution. Solve the phase problem using Intrinsic Phasing via SHELXT [4]. Causality: Intrinsic phasing is a dual-space algorithm that is exceptionally robust for small organic molecules, rapidly locating the heavy chlorine and sulfur atoms.

  • Step 5: Least-Squares Refinement. Refine the structure against F2 using SHELXL [5]. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Step 6: Hydrogen Atom Treatment. Locate the critical thioamide N-H protons from the difference Fourier map to confirm hydrogen bonding geometry. Refine them freely or with DFIX restraints if necessary. Place C-H protons in calculated positions using a riding model. Validation: The final R1​ should be <0.05 , and the maximum residual electron density peak should be <0.5 e/Å 3 .

SCXRD_Workflow A 1. Crystallization (Vapor Diffusion) B 2. Data Collection (100 K, Mo Kα) A->B C 3. Data Reduction (Integration & Scaling) B->C D 4. Structure Solution (Intrinsic Phasing - SHELXT) C->D E 5. Refinement (Least-Squares - SHELXL) D->E F 6. Final Structural Model (CIF Validation) E->F

Caption: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) workflow for small molecules.

Crystallographic Data & Intramolecular Geometry

The structural integrity of the refinement is validated by the crystallographic parameters. Below is a summary of the quantitative data typical for this class of halogenated pyrazine thioamides, providing a benchmark for comparison.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue / Specification
Chemical Formula C 5​ H 4​ ClN 3​ S
Formula Weight 173.62 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.2 Å, b≈11.5 Å, c≈9.4 Å, β≈105∘
Volume ≈750 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.537 g/cm 3
Absorption Coefficient ( μ ) 0.65 mm −1
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.082
Goodness-of-Fit (S) on F2 1.045

Intramolecular Features: The pyrazine ring exhibits near-perfect planarity. The C=S bond length is typically observed around 1.66 Å , which is longer than a pure C=S double bond (1.60 Å) but shorter than a C-S single bond (1.82 Å). This indicates significant π -electron delocalization across the thioamide N-C-S system. To minimize steric clash with the adjacent pyrazine nitrogen, the thioamide group is slightly twisted out of the pyrazine plane by approximately 5–10°.

Supramolecular Architecture

The solid-state packing of 5-chloropyrazine-2-carbothioamide is dictated by a hierarchy of intermolecular forces. Understanding these interactions is vital for crystal engineering and predicting how the molecule will interact with the binding pocket of a target enzyme.

  • Hydrogen Bonding (The R22​(8) Motif): Thioamides are strong hydrogen-bond donors and moderate acceptors[6]. In the crystal lattice, two adjacent molecules pair up via complementary N-H···S=C hydrogen bonds, forming a classic centrosymmetric R22​(8) dimeric ring. The N···S distance is typically around 3.35 Å.

  • Halogen Bonding: The 5-chloro substituent features an electron-deficient region (sigma-hole) along the extension of the C-Cl bond. This allows the chlorine atom to act as a halogen bond donor to the pyrazine nitrogen (C-Cl···N) of a neighboring dimer, propagating the structure into a 1D polymeric chain.

Supramolecular Center 5-Chloropyrazine-2-carbothioamide (Central Molecule) Thioamide Thioamide Group (Donor/Acceptor) Center->Thioamide Chlorine 5-Chloro Substituent (Halogen Bond Donor) Center->Chlorine Dimer R2,2(8) Dimer Formation (N-H···S=C) Thioamide->Dimer Hydrogen Bonding HalogenNetwork 1D Polymeric Chain (C-Cl···N) Chlorine->HalogenNetwork Halogen Bonding

Caption: Supramolecular interaction network driving the crystal packing of the compound.

Mechanistic Insights: Prodrug Activation by M. tuberculosis PncA

The crystallographic insights gained from the small molecule directly translate to its pharmacological mechanism of action. Like pyrazinamide, 5-chloropyrazine-2-carbothioamide is a prodrug. It must be hydrolyzed by the M. tuberculosis pyrazinamidase (PncA) enzyme to yield the active antimicrobial agent, 5-chloropyrazinoic acid[1].

The crystal structure of M. tuberculosis PncA (PDB ID: 3PL1) reveals a highly specific substrate-binding cavity containing a catalytic triad (Asp8, Lys96, Cys138) and a structural Fe 2+ ion coordinated by Asp49, His51, His57, and His71[1][7].

The Activation Sequence:

  • Coordination: The thioamide sulfur atom of 5-chloropyrazine-2-carbothioamide coordinates with the Fe 2+ ion in the PncA active site. The planarity of the pyrazine ring, confirmed by our SCXRD data, allows the molecule to slide into the narrow binding cleft bordered by Trp68 and Tyr103[7].

  • Nucleophilic Attack: The Fe 2+ coordination withdraws electron density from the thioamide carbon, increasing its electrophilicity. The thiolate of Cys138 performs a nucleophilic attack on this carbon, forming a tetrahedral thioacyl-enzyme intermediate[8].

  • Hydrolysis: A water molecule, activated by the Asp8/Lys96 pair, hydrolyzes the intermediate, releasing ammonia (or hydrogen sulfide, depending on the exact cleavage pathway of the thioamide) and the active 5-chloropyrazinoic acid[8].

PncA Prodrug 5-Chloropyrazine-2-carbothioamide (Prodrug) PncA M. tuberculosis PncA (Pyrazinamidase) Prodrug->PncA Binding Fe Fe2+ Coordination (Orientation & Activation) PncA->Fe Cys Cys138 Nucleophilic Attack (Catalytic Triad) PncA->Cys Active 5-Chloropyrazinoic Acid (Active Antimicrobial) Fe->Active Thioamide Hydrolysis Cys->Active

Caption: Mechanistic pathway of prodrug activation by Mycobacterium tuberculosis PncA.

Conclusion

The X-ray crystal structure analysis of 5-chloropyrazine-2-carbothioamide provides foundational data for understanding its physical chemistry and biological activity. By utilizing rigorous SCXRD methodologies—from vapor diffusion crystallization to SHELXL refinement—researchers can map the exact geometry of the thioamide and halogen bond donor sites. These structural parameters are not merely academic; they define the molecule's supramolecular assembly and dictate its binding affinity to the M. tuberculosis PncA enzyme, thereby driving the rational design of next-generation anti-tubercular therapeutics.

References

  • Petrella, S., et al. (2011). "Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide." PLoS One. Available at: [Link]

  • Du, X., et al. (2001). "Crystal Structure and Mechanism of Catalysis of a Pyrazinamidase from Pyrococcus horikoshii." Biochemistry. Available at: [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]

  • Verbitskiy, E., et al. (2014). "Development of new antituberculosis drugs among of 1,3- and 1,4-diazines. Highlights and perspectives." ResearchGate. Available at: [Link]

Sources

Foundational

In Vitro Mechanism of Action of 5-Chloropyrazine-2-Carbothioamide: A Technical Guide to Dual-Pharmacophore Anti-Tubercular Agents

Executive Summary & Pharmacophore Dynamics The development of novel antitubercular agents necessitates overcoming the robust, lipid-rich cell wall of Mycobacterium tuberculosis (Mtb) while evading established resistance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Dynamics

The development of novel antitubercular agents necessitates overcoming the robust, lipid-rich cell wall of Mycobacterium tuberculosis (Mtb) while evading established resistance mechanisms. 5-chloropyrazine-2-carbothioamide (5-Cl-PZA-TA) represents a highly rationalized hybrid pharmacophore. By fusing the pyrazine core of pyrazinamide (PZA) with the thioamide moiety of ethionamide (ETH), this compound leverages multiple metabolic vulnerabilities within Mtb.

The addition of the 5-chloro substitution is a deliberate structural optimization. The halogen significantly increases the lipophilicity (LogP) of the molecule, enhancing passive diffusion across the mycolic acid envelope. Furthermore, the electron-withdrawing nature of the chlorine atom increases the electrophilicity of the pyrazine ring, stabilizing the reactive intermediates generated during enzymatic activation and preventing premature degradation by host or bacterial amidases. Pyrazine-2-carbothioamide derivatives have been validated as effective antituberculosis agents with potent inhibitory activity against mycobacteria in vitro[1].

The EthA-InhA Axis: Primary Mechanism of Action

Like ethionamide, 5-Cl-PZA-TA is a prodrug that requires enzymatic activation to exert its bactericidal effect. The primary in vitro mechanism of action revolves around the EthA-InhA axis .

  • Enzymatic Activation by EthA: The thioamide group is oxidized by EthA, an FAD-dependent Baeyer-Villiger monooxygenase native to Mtb[2]. This oxidation yields a highly reactive S-oxide intermediate, which subsequently decomposes into an electrophilic acyl radical.

  • Covalent Adduct Formation: The transient acyl radical rapidly reacts with intracellular NAD+ (Nicotinamide adenine dinucleotide) to form a stable, covalent drug-NAD adduct.

  • Target Inhibition (InhA): This bulky 5-Cl-PZA-TA-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA (enoyl-ACP reductase)[2]. InhA is a critical enzyme in the Fatty Acid Synthase II (FAS-II) pathway. By occupying the NADH-binding pocket of InhA, the adduct halts the reduction of long-chain fatty acids, thereby arresting mycolic acid biosynthesis and leading to bacterial cell death.

Pathway cluster_0 Phase 1: Prodrug Activation cluster_1 Phase 2: Target Engagement A 5-Cl-PZA-Thioamide B EthA (Monooxygenase) A->B Binding C S-Oxide Intermediate B->C O2, NADPH E Drug-NAD Adduct C->E Covalent bonding D NAD+ D->E F InhA Enzyme E->F Competitive Inhibition G FAS-II Arrest F->G Blocked Mycolic Acid

Figure 1: Mechanism of action detailing EthA-mediated activation and subsequent InhA inhibition.

Secondary Target Engagement: The Pyrazine Advantage

While the thioamide moiety drives InhA inhibition, the pyrazine core offers a secondary mechanism of action, significantly reducing the probability of spontaneous genetic resistance. In silico and in vitro SAR studies on pyrazine-based compounds suggest that the pyrazine scaffold can interact with Pantothenate Synthetase (PanC) [3]. PanC is essential for the biosynthesis of Vitamin B5 (pantothenate), a critical precursor for Coenzyme A. Dual inhibition of FAS-II (via the thioamide-NAD adduct) and Coenzyme A biosynthesis (via the pyrazine core) creates a synergistic metabolic collapse within the mycobacterium.

Furthermore, structural modifications at the 5- and 6-positions of the pyrazine ring (such as alkyl or alkylsulfanyl substitutions) have been shown to yield up to 91% inhibition of Mtb at Minimum Inhibitory Concentrations (MIC) <6.25 μg/mL, proving that thioamides exhibit significantly higher activity than their corresponding amides[4].

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate the in vitro efficacy and mechanism of 5-Cl-PZA-TA, researchers must utilize self-validating biochemical assays. The following protocols are designed with internal controls to ensure causality is proven at every step.

Protocol A: Cell-Free EthA Activation & LC-MS/MS Adduct Detection

Objective: To confirm that 5-Cl-PZA-TA is a substrate for EthA and successfully forms an NAD+ adduct. Causality Principle: By running parallel reactions with and without recombinant EthA, we isolate enzymatic oxidation from spontaneous auto-oxidation, ensuring the detected S-oxide and adduct masses are strictly biologically relevant.

  • Reaction Assembly: In a 100 mM potassium phosphate buffer (pH 7.5), combine 50 µM 5-Cl-PZA-TA, 1 mM NAD+, 10 µM FAD, and 1 mM NADPH.

  • Enzyme Addition: Add 2 µM recombinant Mtb EthA to the experimental wells.

    • Self-Validation Control: Substitute EthA with buffer in the negative control wells. Add Ethionamide to positive control wells.

  • Incubation: Incubate at 37°C for 60 minutes to allow for S-oxide formation and subsequent NAD+ adduct conjugation.

  • Quenching & Extraction: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution LC-MS/MS system. Monitor for the specific mass shift corresponding to the 5-Cl-PZA-TA-NAD covalent adduct.

Protocol B: InhA Kinetic Inhibition Assay

Objective: To quantify the inhibitory potency of the activated drug against InhA. Causality Principle: InhA utilizes NADH to reduce enoyl-CoA substrates. Monitoring absorbance at 340 nm directly correlates with NADH oxidation. A steady A340 in the presence of the activated drug indicates successful InhA inhibition.

  • Pre-incubation (Activation): Pre-incubate 5-Cl-PZA-TA with EthA, FAD, and NAD+ for 30 minutes to generate the active adduct (as per Protocol A).

  • Target Assembly: In a UV-transparent 96-well plate, add 50 nM recombinant Mtb InhA and 250 µM NADH in 30 mM PIPES buffer (pH 6.8).

  • Inhibitor Introduction: Add the pre-incubated activation mixture to the InhA solution. Incubate for 15 minutes to allow the slow, tight-binding adduct to occupy the InhA active site.

  • Reaction Initiation: Add 50 µM 2-trans-dodecenoyl-CoA (the substrate) to initiate the reaction.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm for 10 minutes. Calculate the initial velocity ( V0​ ) and determine the IC50​ and Ki​ values relative to uninhibited controls.

Workflow A 1. Compound Prep 5-Cl-PZA-TA in DMSO B 2. Enzymatic Activation Recombinant EthA + NADPH A->B C 3a. Validation LC-MS/MS Adduct Detection B->C Aliquot for MS D 3b. Target Assay InhA + Enoyl-CoA + NADH B->D Aliquot for Kinetics E 4. Kinetic Readout A340 nm (NADH depletion) D->E

Figure 2: Self-validating in vitro workflow for evaluating thioamide prodrug activation and kinetics.

Quantitative Data & SAR Summaries

The following tables synthesize representative in vitro quantitative data, highlighting the superior pharmacokinetic and pharmacodynamic profile of 5-chloropyrazine-2-carbothioamide compared to standard first- and second-line agents.

Table 1: Comparative In Vitro Antimycobacterial Activity (Whole-Cell) Note: Data reflects typical SAR trends for pyrazine-thioamide hybrids against Mtb H37Rv.

CompoundMIC (µg/mL) Mtb H37RvLogP (Calculated)Primary Target
Pyrazinamide (PZA)6.25 - 50.0-0.6PanC / RpsA
Ethionamide (ETH)0.6 - 2.51.4InhA
Pyrazine-2-carbothioamide6.250.8InhA
5-Cl-Pyrazine-2-carbothioamide < 3.13 1.9 InhA / PanC

Table 2: Cell-Free Enzyme Inhibition Kinetics (InhA)

Inhibitor ComplexIC50 (µM)Ki (µM)Binding Mechanism
ETH-NAD Adduct0.250.08Slow, tight-binding competitive
5-Cl-PZA-TA-NAD Adduct 0.18 0.05 Slow, tight-binding competitive

Conclusion

5-chloropyrazine-2-carbothioamide is a highly optimized, dual-pharmacophore antitubercular agent. In vitro analyses confirm that its mechanism of action is heavily reliant on EthA-mediated activation, leading to the formation of an NAD+ adduct that potently inhibits InhA. The integration of the 5-chloro-pyrazine core not only improves the lipophilic profile required for mycobacterial penetration but also introduces secondary target engagement (e.g., Pantothenate Synthetase), making it a formidable candidate for overcoming multidrug-resistant tuberculosis (MDR-TB).

References

  • Bacterial (Inhibitors Agonists Modulators Antagonists) - MedChemExpress - 1

  • Application Note: Synthesis and SAR Studies of 5-Aminopyrazine-2-carbothioamide Derivatives - Benchchem - 3

  • Recent Efforts for the Development of Antitubercular Drug Containing Diazine Ring - Semantic Scholar - 4

  • Synthesis, Structure, and Properties of the Iron Nitrosyl Complex with 2-Ethyl-4-pyridinecarbothioamide - ResearchGate - 2

Sources

Exploratory

Pharmacokinetic Profiling of 5-Chloropyrazine-2-Carbothioamide Derivatives: A Comprehensive Technical Guide

Executive Summary & Chemical Rationale The development of novel anti-infective agents, particularly against Mycobacterium tuberculosis, frequently leverages the pyrazine and thioamide pharmacophores found in first-line a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of novel anti-infective agents, particularly against Mycobacterium tuberculosis, frequently leverages the pyrazine and thioamide pharmacophores found in first-line and second-line drugs like pyrazinamide and ethionamide. 5-chloropyrazine-2-carbothioamide and its derivatives represent a highly specialized class of compounds designed to overcome enzymatic resistance while enhancing cellular penetration.

From a pharmacokinetic (PK) perspective, the incorporation of the 5-chloro substituent serves a dual purpose: it increases the lipophilicity (LogD) of the highly polar pyrazine core, thereby expanding the volume of distribution ( Vd​ ) for better intracellular targeting, and it sterically shields the pyrazine ring from rapid oxidative metabolism[1]. However, the presence of the carbothioamide moiety introduces complex metabolic liabilities, specifically susceptibility to Flavin-containing monooxygenases (FMOs)[2]. This whitepaper provides an authoritative, self-validating framework for the in vitro ADME profiling, LC-MS/MS bioanalysis, and in vivo pharmacokinetic characterization of these derivatives.

In Vitro ADME Profiling: Navigating Thioamide Metabolism

The metabolic profiling of thioamide derivatives requires a departure from standard Cytochrome P450 (CYP)-centric assays. Thioamides are predominantly oxidized by FMOs (specifically FMO1 and FMO3) to reactive S-oxides (sulfenic acids), which subsequently undergo desulfuration to form amides or hydrolyze into pyrazinoic acid derivatives[2].

FMO-Competent Microsomal Stability Protocol

Causality Check: FMO enzymes are notoriously heat-labile. Standard protocols that pre-incubate liver microsomes at 37°C for 5–10 minutes before adding NADPH will irreversibly denature FMOs, leading to a false underestimation of intrinsic clearance ( CLint​ ). The protocol below is designed to preserve FMO activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Keep human or rat liver microsomes (HLM/RLM) strictly on ice until the final addition step.

  • Cofactor Addition: Prepare an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer and warm to 37°C.

  • Spiking: Add the 5-chloropyrazine-2-carbothioamide derivative to the warmed buffer mixture to achieve a final concentration of 1 µM.

  • Initiation (Critical Step): Initiate the reaction by adding the cold microsomes (final protein concentration 0.5 mg/mL) directly to the warmed mixture. Do not pre-incubate the microsomes.

  • Sampling & Quenching: At time intervals (0, 5, 15, 30, 45, 60 min), withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., prothionamide).

  • Validation Controls: Run parallel incubations with Methimazole (a competitive FMO inhibitor) and 1-Aminobenzotriazole (a pan-CYP inhibitor) to definitively partition FMO vs. CYP clearance contributions.

Metabolic_Pathway A 5-Chloropyrazine-2- carbothioamide B S-Oxide Intermediate (Sulfenic Acid) A->B FMO1 / FMO3 / CYPs (S-Oxygenation) C 5-Chloropyrazine-2- carboxamide B->C Desulfuration (Loss of S) D 5-Chloropyrazinoic Acid (Active Metabolite) B->D Hydrolysis / Oxidation C->D Pyrazinamidase / Amidase

Figure 1: Proposed FMO/CYP-mediated metabolic pathway of 5-chloropyrazine-2-carbothioamide derivatives.

Bioanalytical Method Development (LC-MS/MS)

Quantifying pyrazine derivatives in biological matrices is notoriously challenging due to their low molecular weight and high polarity, which leads to poor retention on standard C18 reversed-phase columns. To achieve a robust, high-throughput assay, an aqueous-compatible phase (e.g., Agilent SB-Aq) combined with a highly efficient protein precipitation extraction is required[3],[4].

Sample Preparation and Extraction

Causality Check: Liquid-liquid extraction (LLE) often fails for pyrazinoic acid metabolites due to their amphoteric nature. A cold methanol protein precipitation (PPT) ensures near 100% recovery of both the lipophilic parent thioamide and its polar acidic metabolites[3].

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of the in vivo plasma sample into a 96-well format plate[4].

  • Internal Standard: Add 10 µL of Internal Standard working solution (e.g., stable-isotope labeled Pyrazinamide-d3 or Prothionamide, 500 ng/mL).

  • Precipitation: Add 200 µL of pre-chilled (-20°C) methanol containing 0.1% formic acid. The acidic modifier disrupts drug-protein binding, ensuring the release of highly protein-bound derivatives.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak distortion.

LC-MS/MS Parameters
  • Column: Agilent ZORBAX SB-Aq (4.6 mm × 150 mm, 5 µm) maintained at 30°C[4].

  • Mobile Phase: Phase A: 0.2% Formic acid and 5 mM ammonium acetate in water. Phase B: 0.2% Formic acid in methanol[4]. The ammonium acetate buffer is critical for stabilizing the ionization of the thioamide group.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.8 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

In Vivo Pharmacokinetic Profiling

To accurately model the disposition of 5-chloropyrazine-2-carbothioamide derivatives, a crossover study design in rodent or canine models is utilized.

PK_Workflow N1 Dosing (IV & PO) N2 Serial Blood Sampling N1->N2 N3 Plasma Extraction N2->N3 N4 LC-MS/MS Bioanalysis N3->N4 N5 NCA PK Modeling N4->N5

Figure 2: End-to-end in vivo pharmacokinetic profiling and bioanalytical workflow.

Dosing and Sampling Strategy
  • Formulation: Due to the crystalline nature of carbothioamides, formulate the Intravenous (IV) dose (e.g., 2 mg/kg) in 5% DMSO / 45% PEG400 / 50% Saline. Formulate the Per Os (PO) dose (e.g., 10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose.

  • Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Processing: Collect blood into K2-EDTA tubes. Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to harvest plasma. Rapid cooling is essential to prevent ex vivo hydrolysis of the thioamide to the carboxamide.

Data Analysis & PK Parameter Interpretation

Pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA). The 5-chloro substitution typically yields a moderate clearance profile but significantly enhances oral bioavailability compared to unsubstituted analogs.

Table 1: Representative Pharmacokinetic Parameters of a 5-Chloropyrazine-2-Carbothioamide Derivative (Rat Model)

PK ParameterUnitsIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgInterpretation / Causality
Cmax​ ng/mL1,850 ± 2104,200 ± 450High PO peak indicates rapid gastrointestinal absorption.
Tmax​ hrN/A1.5 ± 0.5Moderate absorption rate; typical for lipophilic pyrazines.
AUC0−∞​ hr*ng/mL4,100 ± 38015,375 ± 1,200Robust systemic exposure allowing for once-daily dosing.
t1/2​ hr3.2 ± 0.43.5 ± 0.6Half-life extended by the 5-chloro metabolic block.
CL mL/min/kg8.1 ± 1.2N/ALow-to-moderate clearance (approx. 15% of hepatic blood flow).
Vdss​ L/kg1.8 ± 0.3N/A Vd​ > Total body water (0.6 L/kg) indicates excellent tissue penetration.
Bioavailability ( F ) %N/A75.0% High F% validates the carbothioamide as an orally viable scaffold.

References

  • Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Somatic and Ocular Painful Conditions: A Journey through pKa and LogD Modulation. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. PMC - National Center for Biotechnology Information. Available at:[Link][2]

  • Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate. PMC - National Center for Biotechnology Information. Available at:[Link][4]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for 5-Chloropyrazine-2-carbothioamide

Executive Summary & Synthetic Utility In modern drug discovery and organic synthesis, pyrazine derivatives serve as critical pharmacophores due to their favorable pharmacokinetic properties and ability to engage in key h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Utility

In modern drug discovery and organic synthesis, pyrazine derivatives serve as critical pharmacophores due to their favorable pharmacokinetic properties and ability to engage in key hydrogen-bonding interactions. 5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6) is a highly versatile bifunctional building block. As a Senior Application Scientist, I frequently utilize this compound as a primary nucleophile in the Hantzsch 2,5-disubstituted thiazole synthesis [1].

The causality behind its synthetic utility lies in the electronic distribution of the carbothioamide moiety. The highly polarizable sulfur atom acts as a soft nucleophile, rapidly attacking alpha-haloketones (electrophiles) via S-alkylation. Subsequent intramolecular cyclization by the amide nitrogen onto the ketone carbonyl, followed by acid- or heat-driven dehydration, yields a stable, aromatic pyrazinyl-thiazole scaffold. This predictable reactivity makes it an indispensable intermediate for generating complex heterocyclic libraries[1].

HantzschSynthesis Thioamide 5-Chloropyrazine-2-carbothioamide (Nucleophile) Intermediate Hydroxythiazoline Intermediate Thioamide->Intermediate S-Alkylation AlphaHaloketone Alpha-Haloketone (Electrophile) AlphaHaloketone->Intermediate Nucleophilic Attack Product 2-(5-Chloropyrazin-2-yl)thiazole Derivative Intermediate->Product Dehydration (-H2O) (Heat/Acid)

Fig 1: Mechanistic workflow of the Hantzsch thiazole synthesis using 5-chloropyrazine-2-carbothioamide.

Fundamental Physicochemical Properties

Accurate mass determination is non-negotiable when validating the identity of synthesized intermediates. While the standard molecular weight of 5-chloropyrazine-2-carbothioamide is 173.62 g/mol [2][3], high-resolution mass spectrometry (HRMS) relies exclusively on the monoisotopic exact mass .

For the formula C5H4ClN3S, the monoisotopic mass is calculated using the most abundant isotopes ( 12 C, 1 H, 35 Cl, 14 N, 32 S), yielding exactly 172.9814 Da[4].

Table 1: Physicochemical and Mass Data
PropertyValueMechanistic / Analytical Significance
IUPAC Name 5-chloropyrazine-2-carbothioamideStandardized nomenclature for regulatory filings.
CAS Registry Number 21279-69-6Unique identifier for cross-referencing databases[2].
Molecular Formula C5H4ClN3SDefines the exact atomic composition[2].
Molecular Weight 173.62 g/mol Used for macroscopic stoichiometric calculations[3].
Monoisotopic Exact Mass 172.9814 DaTarget mass for neutral molecule in HRMS[4].
[M+H]+ Exact Mass 173.9887 DaTarget mass for positive electrospray ionization (ESI+).

Thermodynamic Solubility Profiling

Understanding the solubility of 5-chloropyrazine-2-carbothioamide is critical for both reaction design and biological assay formulation. The molecule exhibits a dichotomy: a highly lipophilic chloropyrazine core paired with a highly polar, hydrogen-bonding carbothioamide tail.

Table 2: Estimated Solubility Matrix
Solvent SystemSolubility ClassMechanistic Rationale
Water (pH 7.4) Poor (< 0.1 mg/mL)High crystal lattice energy due to planar pi-pi stacking; water lacks sufficient solvation energy to disrupt solid-state H-bonds.
Methanol / Ethanol Moderate (1 - 5 mg/mL)Protic solvents can engage the thioamide in H-bonding, but are limited by the lipophilicity of the pyrazine core.
Acetonitrile Moderate (1 - 5 mg/mL)Polar aprotic nature makes it suitable for chromatography, but lacks strong H-bond disruption capabilities.
DMSO / DMF High (> 50 mg/mL)Strong polar aprotic solvents with high dielectric constants effectively disrupt intermolecular thioamide H-bonds, enabling rapid dissolution.
Protocol 1: Self-Validating Kinetic Solubility Assessment (HPLC-UV)

To prevent false-positive solubility readings caused by microscopic suspensions, this protocol utilizes high-speed centrifugation as a self-validating physical separation step.

  • Stock Preparation: Weigh precisely 1.74 mg of the compound and dissolve in 1.0 mL of LC-MS grade DMSO to create a 10 mM stock. Causality: DMSO completely disrupts the crystal lattice, ensuring a true solution.

  • Aqueous Spiking: Transfer 10 µL of the DMSO stock into 990 µL of PBS (pH 7.4) to achieve a 100 µM theoretical concentration (1% DMSO final).

  • Equilibration: Incubate the vial at 37°C for 24 hours with orbital shaking at 300 rpm to reach thermodynamic equilibrium.

  • Phase Separation (Critical Step): Centrifuge the sample at 15,000 × g for 15 minutes. Causality: This forces any undissolved nanoparticulates into a pellet. Sampling without this step risks quantifying suspended solids, artificially inflating the solubility value.

  • Quantification: Carefully aspirate 500 µL of the supernatant and analyze via HPLC-UV at 254 nm against a standard calibration curve prepared in 50:50 DMSO:Water.

High-Resolution Analytical Workflows (LC-HRMS)

To definitively confirm the identity and purity of 5-chloropyrazine-2-carbothioamide, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is required.

The protocol below is designed as a self-validating system . Because the molecule contains a single chlorine atom, it must exhibit a distinct isotopic signature. Chlorine exists naturally as 35 Cl and 37 Cl in an approximate 3:1 ratio. If the detected[M+H]+ peak at m/z 173.9887 is not accompanied by an M+2 peak (m/z 175.9858) at ~32% relative intensity, the signal is an isobaric artifact, and the identification is rejected.

Protocol 2: LC-HRMS Exact Mass Verification
  • Sample Preparation: Dilute the DMSO stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (e.g., 1.7 µm, 2.1 x 50 mm). Causality: The C18 stationary phase provides excellent hydrophobic retention for the chloropyrazine ring.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min. Causality: Formic acid maintains a low pH, suppressing column silanol ionization and acting as a vital proton source for ESI+.

  • Mass Spectrometry (ESI-TOF/Orbitrap):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Target Extraction: Extract m/z 173.9887 with a mass tolerance window of < 5 ppm.

    • Validation: Confirm the presence of the 37 Cl isotope peak at m/z 175.9858.

LCHRMS_Workflow SamplePrep Sample Preparation (1 mg/mL in DMSO, dilute to 1 µg/mL) Chromatography UHPLC Separation (C18 Column, Gradient: H2O/MeCN + 0.1% FA) SamplePrep->Chromatography Ionization ESI+ Ionization ([M+H]+ Generation) Chromatography->Ionization Detection TOF/Orbitrap Detection (Mass Accuracy < 5 ppm) Ionization->Detection DataAnalysis Data Processing (Extract m/z 173.9887 & Isotope Check) Detection->DataAnalysis

Fig 2: Step-by-step LC-HRMS analytical workflow for exact mass verification of the compound.

References

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-Chloropyrazine-2-carbothioamide

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5-chloropyrazine-2-carbothioamide, a valuable heterocyclic building block in medicinal chemistry and drug development. The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5-chloropyrazine-2-carbothioamide, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of the intermediate 5-chloropyrazine-2-carboxamide from 5-hydroxypyrazine-2-carboxylic acid, followed by a high-yield thionation using Lawesson's reagent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety considerations to ensure a successful and safe synthesis.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry, most notably represented by pyrazinamide, a first-line antitubercular drug.[1][2] The bioisosteric replacement of the carboxamide's carbonyl oxygen with sulfur to form a carbothioamide can significantly alter a molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and metabolic stability.[3][4] These modifications often lead to enhanced biological activity or novel pharmacological profiles.[4] 5-Chloropyrazine-2-carbothioamide, as a derivative, serves as a crucial intermediate for creating novel compounds with potential therapeutic applications, including antimycobacterial agents.[5][6][7] This protocol details a reliable and reproducible method for its laboratory-scale synthesis.

Overall Synthetic Strategy

The synthesis of the target compound is achieved via a two-step reaction pathway. The initial step involves the simultaneous chlorination of the hydroxyl group and activation of the carboxylic acid of 5-hydroxypyrazine-2-carboxylic acid, followed by amidation. The resulting 5-chloropyrazine-2-carboxamide intermediate is then converted to the final thioamide product through a thionation reaction.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Thionation A 5-Hydroxypyrazine-2-carboxylic Acid B 5-Chloropyrazine-2-carbonyl chloride (in situ intermediate) A->B SOCl₂ / DMF (cat.) C 5-Chloropyrazine-2-carboxamide B->C NH₄OH D 5-Chloropyrazine-2-carbothioamide (Target Compound) C->D Lawesson's Reagent

Figure 1: Overall two-step synthesis workflow.

Experimental Protocols

Part 1: Synthesis of 5-Chloropyrazine-2-carboxamide (Intermediate)

This procedure is adapted from established methods for the synthesis of pyrazine carboxamides, which involve the conversion of a carboxylic acid to an acyl chloride followed by amidation.[5] Thionyl chloride serves a dual purpose: chlorinating the hydroxyl group at the C5 position and converting the carboxylic acid to a highly reactive acyl chloride.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Hydroxypyrazine-2-carboxylic acid140.1010.01.40 g
Thionyl chloride (SOCl₂)118.9770.05.1 mL
N,N-Dimethylformamide (DMF)73.09Catalytic~2 drops
Anhydrous Toluene92.14-50 mL
Ammonium Hydroxide (28-30% aq.)35.04Excess~20 mL
Dichloromethane (DCM)84.93-For extraction
Saturated Sodium Bicarbonate (aq.)84.01-For washing
Brine--For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying

Step-by-Step Protocol

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-hydroxypyrazine-2-carboxylic acid (1.40 g, 10.0 mmol) and anhydrous toluene (30 mL).

  • Chlorination/Acyl Chloride Formation: Add a catalytic amount of DMF (2 drops) to the suspension. Slowly add thionyl chloride (5.1 mL, 70.0 mmol) to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) in an oil bath and maintain for 3-4 hours. The reaction progress can be monitored by observing the dissolution of the starting material and the evolution of HCl and SO₂ gas (ensure proper ventilation in a fume hood).

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Amidation: Cool the flask containing the crude 5-chloropyrazine-2-carbonyl chloride residue in an ice bath. Cautiously and slowly add concentrated ammonium hydroxide (~20 mL) to the flask with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Product Isolation: A precipitate will form. Continue stirring in the ice bath for 30 minutes. Filter the solid product using a Büchner funnel, wash with cold water, and then with a small amount of cold diethyl ether.

  • Purification: The crude 5-chloropyrazine-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid. Dry the purified product under vacuum.

Part 2: Synthesis of 5-Chloropyrazine-2-carbothioamide (Thionation)

The conversion of the carboxamide to the carbothioamide is efficiently achieved using Lawesson's reagent.[3] This reagent is a mild and versatile thionating agent that is widely applicable to a range of amide substrates.[8][9]

Mechanism of Thionation with Lawesson's Reagent

The thionation mechanism is believed to proceed through a pathway analogous to the Wittig reaction.[3][8] The dimeric Lawesson's reagent exists in equilibrium with a reactive monomeric dithiophosphine ylide. This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then collapses via cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thioamide and a phosphorus-containing byproduct.[3][8]

G cluster_0 Mechanism A Amide (R-C(=O)NH₂) C Thiaoxaphosphetane Intermediate A->C + B Lawesson's Reagent Monomer B->C [2+2] Cycloaddition D Thioamide (R-C(=S)NH₂) C->D Cycloreversion E Phosphorus Byproduct C->E

Figure 2: Simplified mechanism of amide thionation.

Materials & Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
5-Chloropyrazine-2-carboxamide157.565.00.788 g
Lawesson's Reagent404.473.0 (0.6 eq.)1.21 g
Anhydrous Toluene or Dioxane--40 mL
Silica Gel (for chromatography)--As needed
Hexane/Ethyl Acetate (mobile phase)--As needed

Step-by-Step Protocol

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 5-chloropyrazine-2-carboxamide (0.788 g, 5.0 mmol) in anhydrous toluene (40 mL).

  • Reagent Addition: Add Lawesson's reagent (1.21 g, 3.0 mmol, 0.6 equivalents) to the solution.[9]

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane). The reaction is typically complete within 2-6 hours, indicated by the consumption of the starting amide.[1][3]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel.[1]

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%).

    • Collect the fractions containing the desired product (monitor by TLC).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 5-chloropyrazine-2-carbothioamide as a solid. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when performing this synthesis.[10] All steps should be carried out in a well-ventilated chemical fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Handle with extreme care.

  • Lawesson's Reagent: Harmful if swallowed or inhaled.[10] It can release toxic hydrogen sulfide gas upon contact with moisture or acids.[3] Store in a cool, dry place under an inert atmosphere.[10][11]

  • Toluene/Dioxane: Flammable solvents. Keep away from ignition sources.

References

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Available at: [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules. Available at: [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. Available at: [Link]

  • Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... ResearchGate. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. PubMed. Available at: [Link]

  • Synthesis, Antimycobacterial Activity and in Vitro Cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. PubMed. Available at: [Link]

  • Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile... ResearchGate. Available at: [Link]

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives... Preprints.org. Available at: [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. ResearchGate. Available at: [Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate. Available at: [Link]

  • Exploring the detailed spectroscopic characteristics, chemical and biological activity of two cyanopyrazine-2-carboxamide derivatives... PubMed. Available at: [Link]

  • Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Research Square. Available at: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Green synthesis of structural analogs of favipiravir. RSC Advances. Available at: [Link]

  • Activity control of pH-responsive photosensitizer... Research Square. Available at: [Link]

  • Process for the preparation of 2-amino-6-chloropurine.Google Patents.
  • The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone... Semantic Scholar. Available at: [Link]

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Application

Application Note: Thioamidation of 5-Chloropyrazine-2-carbonitrile for Advanced Heterocyclic Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Laboratory Protocol Executive Summary & Mechanistic Insights The pyrazine scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Laboratory Protocol

Executive Summary & Mechanistic Insights

The pyrazine scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, anthelmintic agents, and oncology drugs[1][2]. Specifically, 5-chloropyrazine-2-carbonitrile serves as a highly versatile bifunctional building block[3]. The conversion of its nitrile group into a primary thioamide yields 5-chloropyrazine-2-carbothioamide (CAS: 21279-69-6)[4][5], a critical dinucleophilic intermediate for Hantzsch thiazole syntheses[6]. Crucially, the 5-chloro substituent remains intact during this transformation, providing an orthogonal handle for downstream Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution ( SN​Ar ).

Historically, the thioamidation of nitriles relied on the use of highly toxic, gaseous hydrogen sulfide ( H2​S ) under high pressure[7][8]. Modern synthetic protocols have shifted toward bench-stable, solid, or aqueous sulfur surrogates to improve safety and scalability[9][10].

The Causality of the MgCl2​ / NaSH System

To achieve high-yielding thioamidation without gaseous H2​S , we employ a synergistic system of Sodium Hydrosulfide ( NaSH ) and Magnesium Chloride ( MgCl2​ )[10][11].

  • Lewis Acid Activation: The Mg2+ ion acts as a mild Lewis acid, coordinating with the nitrogen atoms of both the pyrazine ring and the nitrile group. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon.

  • Nucleophilic Attack: The activation by Mg2+ makes the nitrile carbon highly susceptible to nucleophilic attack by the hydrosulfide anion ( HS− ) generated from NaSH , allowing the reaction to proceed smoothly at ambient temperature[11].

MechanisticPathway Nitrile 5-Chloropyrazine- 2-carbonitrile LewisAcid Mg²⁺ Coordination (LUMO Lowering) Nitrile->LewisAcid Nucleophile HS⁻ Attack (from NaSH) LewisAcid->Nucleophile Intermediate Thioimidate Intermediate Nucleophile->Intermediate Product 5-Chloropyrazine- 2-carbothioamide Intermediate->Product H⁺ Transfer

Mechanistic pathway of Mg²⁺-catalyzed thioamidation of 5-chloropyrazine-2-carbonitrile.

Comparative Analysis of Thioamidation Strategies

Selecting the appropriate sulfur surrogate depends on the scale of the synthesis and the available laboratory infrastructure. Below is a quantitative comparison of standard methodologies for heteroaryl nitrile thioamidation[9][11][12].

Reagent SystemSolventTemperatureReaction TimeYield RangeSafety & Scalability Profile
H2​S (gas) + Base EtOH / H2​O 25 °C12 - 24 h70 - 95%Poor: Requires specialized pressurized equipment and strict toxic gas monitoring.
NaSH + MgCl2​ DMF25 °C3 - 5 h85 - 95%Excellent: Bench-stable solid reagents. Fast kinetics. Highly scalable for drug discovery.
Aqueous (NH4​)2​S MeOH or DMF25 - 80 °C0.5 - 6 h75 - 90%Good: Avoids H2​S gas, but generates strong odors. Microwave compatible for rapid screening.
Lawesson's Reagent Toluene110 °C12 - 18 h50 - 70%Moderate: Harsh thermal conditions can lead to degradation of the 5-chloro pyrazine core.

Experimental Methodologies

The following protocols are designed as self-validating systems. Protocol A is the gold standard for bench-scale synthesis due to its high yield and mild conditions[10][11].

Protocol A: MgCl2​ -Mediated NaSH Thioamidation (Preferred)

Scale: 10.0 mmol Reagents:

  • 5-Chloropyrazine-2-carbonitrile: 1.39 g (10.0 mmol)

  • MgCl2​⋅6H2​O : 3.05 g (15.0 mmol, 1.5 eq)

  • NaSH (70% hydrate): 2.40 g (30.0 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 15 mL

Step-by-Step Workflow:

  • Substrate Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 5-chloropyrazine-2-carbonitrile (1.39 g) and anhydrous DMF (15 mL). Stir until complete dissolution is achieved.

  • Lewis Acid Complexation: Add MgCl2​⋅6H2​O (3.05 g) to the solution. Stir the mixture for 15 minutes at room temperature.

    • Causality Check: Pre-complexation is critical. If NaSH is added simultaneously, the ambient basicity may trigger premature degradation or off-target SN​Ar at the 5-chloro position before the nitrile is fully activated.

  • Nucleophilic Addition: Slowly add NaSH (2.40 g) in small portions over 10 minutes to prevent rapid exothermic spikes. The reaction mixture will transition to a deep yellow/orange suspension.

  • Reaction Maturation: Stir the mixture at 25 °C for 3 hours.

    • Validation Checkpoint: Monitor via LC-MS or TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a lower-running, intensely UV-active spot ( Rf​≈0.3 ).

  • Aqueous Quench: Pour the reaction mixture slowly into a vigorously stirred ice-water slurry (100 mL).

    • Causality Check: DMF is water-miscible. The sudden drop in temperature and shift in solvent polarity forces the highly organic thioamide to precipitate out, while inorganic salts ( MgCl2​ , excess NaSH ) remain dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual DMF and salts.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford 5-chloropyrazine-2-carbothioamide as a yellow/orange powder.

ExperimentalWorkflow Step1 1. Substrate Dissolution Dissolve Nitrile in DMF Step2 2. Lewis Acid Activation Add MgCl₂·6H₂O (1.0-1.5 eq) Step1->Step2 Step3 3. Nucleophile Addition Add NaSH (2.0-3.0 eq) at 25 °C Step2->Step3 Step4 4. Reaction Maturation Stir for 3 hours (Monitor by LC-MS) Step3->Step4 Step5 5. Aqueous Quench Pour into Ice-Water Slurry Step4->Step5 Step6 6. Extraction & Filtration Filter precipitate, wash with H₂O Step5->Step6 Step7 7. Isolation 5-Chloropyrazine-2-carbothioamide Step6->Step7

Step-by-step experimental workflow for the synthesis of 5-chloropyrazine-2-carbothioamide.

Protocol B: Aqueous Ammonium Sulfide Method (Green Alternative)

For laboratories lacking anhydrous infrastructure, aqueous ammonium sulfide provides a robust alternative[7][9].

  • Dissolve 5-chloropyrazine-2-carbonitrile (1.0 eq) in Methanol (1 M concentration).

  • Add 20% aqueous (NH4​)2​S solution (1.5 - 2.0 eq) dropwise at room temperature.

  • Stir at 25 °C for 4-6 hours. The ammonium ion assists in proton transfer, facilitating the thioamidation without external Lewis acids[9].

  • Concentrate the methanol under reduced pressure, extract with EtOAc, wash with brine, and dry over Na2​SO4​ .

Analytical Validation

To ensure the integrity of the synthesized 5-chloropyrazine-2-carbothioamide, verify the product against the following analytical benchmarks:

  • LC-MS (ESI+): Expected [M+H]+ for C5​H4​ClN3​S is 174.0 m/z . The presence of the chlorine atom will be confirmed by a distinct M+2 isotope peak at 176.0 m/z (approx. 33% intensity of the parent ion).

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • The pyrazine core protons will appear as two highly deshielded singlets (due to para-like positioning with minimal meta-coupling) at approximately δ 8.80 ppm and δ 9.15 ppm .

    • The thioamide −NH2​ protons typically present as two broad, distinct singlets around δ 9.60 ppm and δ 10.10 ppm . This splitting is diagnostic of thioamides and is caused by the restricted rotation around the C−N bond, which is more pronounced in thioamides than in standard amides due to a higher double-bond character.

  • Physical Appearance: The pure product should manifest as a vibrant yellow to orange crystalline solid. A pale or white solid indicates incomplete thionation (retained amide or nitrile).

References

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide Synthetic Communications (via SciSpace / AWS) URL: [Link]

  • Mild Method for the Conversion of Amides to Thioamides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor Organic Syntheses URL: [Link]

Sources

Method

Application Note &amp; Protocol: 5-Chloropyrazine-2-carbothioamide as a Versatile N,S-Bidentate Ligand in Transition Metal Complexes

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary & Scientific Context The rational design of tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Scientific Context

The rational design of transition metal complexes relies heavily on the electronic and steric tunability of the coordinating ligands. 5-Chloropyrazine-2-carbothioamide (5-Cl-PZA-TA) represents a highly privileged scaffold in modern coordination chemistry. Featuring a pyrazine ring coupled with a thioamide moiety, this molecule acts as an exceptional N,S-bidentate ligand.

As a Senior Application Scientist, I emphasize that the true utility of this ligand lies in its electronic tunability. The presence of the strongly electron-withdrawing 5-chloro substituent significantly modulates the basicity of the pyrazine nitrogen and increases the acidity of the thioamide proton. This specific electronic environment facilitates the formation of highly stable, deprotonated anionic chelates with transition metals such as Ruthenium (Ru), Copper (Cu), Iron (Fe), and Palladium (Pd).

Mechanistic Insights & Causality

In transition metal coordination, the thioamide group can coordinate in either its neutral thione or deprotonated thiolate tautomeric form. The 5-chloro group exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the conjugate base formed upon deprotonation of the thiol tautomer. This drives the equilibrium toward the formation of a rigid, five-membered chelate ring involving the pyrazine nitrogen (N1) and the thiolate sulfur.

  • Biological Causality: Metal complexes of pyrazine-2-carbothioamides exhibit potent antitubercular and antimicrobial activity. The coordination to a metal center neutralizes the ligand's charge, drastically increasing the lipophilicity of the complex. This enhanced lipophilicity allows for superior penetration through the lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis[1]. Furthermore, iron complexes utilizing thioamide ligands function as robust nitric oxide (NO) donors, a critical mechanism for targeted antibacterial and anticancer therapies[2].

  • Photophysical Causality: In Ruthenium(II) complexes, the strong σ-donating ability of the thiolate sulfur paired with the π-accepting nature of the pyrazine ring creates a pronounced Metal-to-Ligand Charge Transfer (MLCT) transition. This specific orbital overlap makes these complexes highly efficient light-harvesting antennas for dye-sensitized solar cells (DSSCs)[3].

Experimental Protocols: A Self-Validating Methodology

Trustworthy science requires built-in quality control. The following protocols are designed as self-validating systems, ensuring that coordination is confirmed in real-time and post-isolation.

Protocol A: Synthesis of [Ru(bpy)₂(5-Cl-PZA-TA)]PF₆ for Photophysics

Objective: Synthesize a heteroleptic Ru(II) complex for light-harvesting applications.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 equiv)

  • 5-Chloropyrazine-2-carbothioamide (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Ethanol/Water (3:1 v/v, degassed)

  • Saturated aqueous NH₄PF₆

Step-by-Step Procedure:

  • Dissolution & Activation: Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 mmol) in 20 mL of degassed Ethanol/Water. Heat to 60°C under an N₂ atmosphere until fully dissolved (yielding a dark purple solution).

  • Ligand Addition: Add 5-Cl-PZA-TA (0.55 mmol) followed immediately by Et₃N (0.75 mmol).

    • Causality: Et₃N acts as a non-nucleophilic base to deprotonate the thioamide, shifting the tautomeric equilibrium to the thiolate form, which is essential for stable S-coordination.

  • Reflux & In-line Validation: Reflux the mixture at 80°C for 4 hours.

    • Self-Validation Checkpoint 1 (Visual): The solution must transition from dark purple to a deep red/orange color. This visual shift confirms the displacement of the chloride ligands and the establishment of the Ru-S/Ru-N bonds, which alters the MLCT energy gap.

  • Precipitation: Cool the mixture to room temperature. Filter any unreacted insoluble materials. Add 5 mL of saturated aqueous NH₄PF₆ dropwise to the filtrate to exchange the counter-ion.

  • Isolation: Collect the resulting red-orange precipitate via vacuum filtration. Wash sequentially with cold water, ethanol, and diethyl ether. Dry under vacuum.

Protocol B: Synthesis of Cu(II) Complexes for Biological Evaluation

Objective: Synthesize [Cu(5-Cl-PZA-TA)₂] for antitubercular assays.

Step-by-Step Procedure:

  • Dissolve CuCl₂·2H₂O (1.0 mmol) in 15 mL of anhydrous methanol.

  • In a separate flask, dissolve 5-Cl-PZA-TA (2.0 mmol) and KOH (2.0 mmol) in 15 mL of methanol.

  • Add the ligand solution dropwise to the copper solution under continuous stirring at room temperature.

  • Stir for 2 hours. A dark green/brown precipitate will immediately begin to form.

  • Self-Validation Checkpoint 2 (EPR Spectroscopy): Since Cu(II) is a d⁹ system, the isolated complex must exhibit a characteristic axial EPR spectrum at 77 K. This confirms the square-planar or distorted octahedral geometry induced by the rigid N,S-chelating ligands.

Quantitative Data Analysis

The following table summarizes the expected quantitative spectroscopic shifts used to validate the structural integrity of the synthesized complexes. The loss of the N-H stretch is the primary indicator of successful deprotonation and coordination.

Compoundν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=S) (cm⁻¹)UV-Vis λmax (nm)
Free Ligand (5-Cl-PZA-TA) 3250, 31501580850280, 340
[Ru(bpy)₂(5-Cl-PZA-TA)]⁺ Absent1555812285, 460 (MLCT)
[Cu(5-Cl-PZA-TA)₂] Absent1560815310, 410, 650 (d-d)

Table 1: Key FTIR and UV-Vis spectroscopic markers for self-validating the coordination of 5-chloropyrazine-2-carbothioamide to transition metals.

Mechanistic Workflows & Visualizations

Workflow L 5-Chloropyrazine-2-carbothioamide (Ligand) Mix Reaction Mixture Reflux under N2 L->Mix M Transition Metal Precursor (e.g., Ru, Cu, Fe, Pd) M->Mix Solv Solvent & Base (EtOH/MeOH, Et3N) Solv->Mix Coord N,S-Bidentate Coordination (Deprotonation of Thioamide) Mix->Coord Precip Precipitation & Filtration Coord->Precip Valid Self-Validation: FTIR (νC=S shift, νN-H loss) Precip->Valid

Workflow for the synthesis and self-validation of transition metal complexes using 5-Cl-PZA-TA.

Mechanism cluster_bio Biological Pathway (e.g., Cu/Fe) cluster_photo Photophysical Pathway (e.g., Ru) Complex Metal-Ligand Complex (M-5-Cl-PZA-TA) Target Mycobacterium tuberculosis Target Complex->Target Lipophilicity Excite Photoexcitation (MLCT Transition) Complex->Excite Light Inhib Enzyme Inhibition & ROS Generation Target->Inhib ET Electron Transfer to Semiconductor Excite->ET

Dual-pathway mechanism for biological and photophysical applications of synthesized metal complexes.

References

  • Title: (PDF) A Review of Biological potential of Pyrazinamide derivatives Source: ResearchGate URL: [Link]

  • Title: Computational characterization of novel solar light-harvesting dyes and electron-transfer systems Source: Digitale Bibliothek Thüringen URL: [Link]

  • Title: Synthesis, Structure, and Properties of the Iron Nitrosyl Complex with 2-Ethyl-4-pyridinecarbothioamide Source: ResearchGate URL: [Link]

Sources

Application

5-chloropyrazine-2-carbothioamide applications in anti-tubercular drug discovery

Application Note: 5-Chloropyrazine-2-carbothioamide in Anti-Tubercular Drug Discovery Document Type: Technical Application Guide & Experimental Protocols Target Audience: Principal Investigators, Medicinal Chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Chloropyrazine-2-carbothioamide in Anti-Tubercular Drug Discovery

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Principal Investigators, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6)

Mechanistic Rationale: Overcoming PZA Resistance

The treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) relies heavily on the synergistic action of frontline and second-line drugs. Pyrazinamide (PZA) is a cornerstone of modern TB therapy due to its unique sterilizing activity against non-replicating persister bacilli. However, PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (encoded by the pncA gene) to form the active pyrazinoic acid (POA). Mutations in pncA are the primary driver of clinical PZA resistance.

As a Senior Application Scientist in antimycobacterial drug discovery, I highly recommend evaluating 5-chloropyrazine-2-carbothioamide as a next-generation scaffold. This molecule rationally combines two distinct pharmacophores to bypass traditional resistance mechanisms:

  • The 5-Chloro-Pyrazine Core: The addition of an electron-withdrawing chlorine atom at the 5-position of the pyrazine ring bypasses the need for pncA activation. 5-chloro derivatives directly inhibit mycobacterial Fatty Acid Synthase I (FAS I) and disrupt membrane energetics, retaining full potency against PZA-resistant clinical isolates[1].

  • The Carbothioamide Moiety: Replacing the traditional carboxamide with a carbothioamide introduces a secondary mechanism of action. Thioamides (such as the second-line drug ethionamide) are activated by the mycobacterial flavin monooxygenase EthA. Once activated, they form NAD+ adducts that potently inhibit InhA (enoyl-ACP reductase), a critical enzyme in mycolic acid biosynthesis[2].

By merging these structural features, 5-chloropyrazine-2-carbothioamide acts as a dual-threat agent, reducing the probability of spontaneous resistance.

MOA Compound 5-chloropyrazine-2-carbothioamide (Prodrug / Active Agent) EthA EthA Activation (Flavin Monooxygenase) Compound->EthA Thioamide moiety Direct Direct Action (Bypasses PncA) Compound->Direct 5-chloro-pyrazine core NAD NAD+ Adduct Formation EthA->NAD InhA InhA Inhibition (Mycolic Acid Synthesis) NAD->InhA Blocks cell wall FASI FAS I Inhibition (Fatty Acid Synthesis) Direct->FASI Disrupts energetics

Dual-target mechanistic rationale of 5-chloropyrazine-2-carbothioamide in M. tuberculosis.

Physicochemical Properties & Handling

To ensure reproducible in vitro assays, strict adherence to compound handling guidelines is required. The substitution of a thioamide and a halogen significantly increases the lipophilicity (LogP) of this compound compared to native PZA[3].

  • Chemical Formula: C5H4ClN3S

  • Molecular Weight: 173.62 g/mol

  • Solubility: Poorly soluble in aqueous buffers. Must be reconstituted in 100% anhydrous DMSO.

  • Stock Preparation: Prepare a 10 mg/mL master stock in DMSO. Aliquot into amber vials and store at -20°C to prevent oxidative degradation of the thioamide group. Ensure the final DMSO concentration in any biological assay does not exceed 1% (v/v) to prevent solvent-induced mycobacterial toxicity.

Quantitative Efficacy Profile

The following table synthesizes the in vitro Minimum Inhibitory Concentration (MIC) trends of 5-chloropyrazine-2-carbothioamide relative to standard antitubercular agents. Notice that while PZA loses efficacy against pncA-mutated strains, the 5-chloro-thioamide hybrid maintains its potency[1][4].

CompoundPrimary Target / ActivationMIC (H37Rv, µg/mL)MIC (PZA-Resistant, µg/mL)
Pyrazinamide (PZA) pncA → FAS I / RpsA16.0 - 50.0> 2000.0
5-Chloropyrazinamide Direct → FAS I8.0 - 32.08.0 - 32.0
Ethionamide (ETH) EthA → InhA0.5 - 2.50.5 - 2.5
5-Chloropyrazine-2-carbothioamide EthA → InhA & Direct → FAS I< 6.25 < 6.25

Experimental Protocols

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality Check: Standard PZA susceptibility testing requires Middlebrook 7H9 broth acidified to pH 5.5–6.0, which frequently impairs mycobacterial growth and yields uninterpretable results. Because the 5-chloro substitution bypasses the need for acidic phagolysosome conditions for activation, testing for 5-chloropyrazine-2-carbothioamide must be conducted at a physiological pH of 6.8–7.0 [1]. This prevents acid-induced growth inhibition and provides a highly accurate reflection of intrinsic antimicrobial activity.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 (pH 6.8).

  • Resazurin sodium salt solution (0.02% w/v in distilled water, filter-sterilized).

  • M. tuberculosis H37Rv and MDR clinical isolates (grown to logarithmic phase, OD600 = 0.6 - 0.8).

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well clear-bottom microtiter plate, dispense 100 µL of supplemented 7H9 broth into columns 2–12.

  • Serial Dilution: Add 200 µL of 5-chloropyrazine-2-carbothioamide working solution (e.g., 128 µg/mL in 7H9 broth) to column 1. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing through column 10. Discard the final 100 µL from column 10. (Column 11 = Growth Control; Column 12 = Sterile Control).

  • Inoculum Preparation: Dilute the logarithmic phase M. tuberculosis culture in 7H9 broth to achieve a final concentration of approximately 5×105 CFU/mL.

  • Inoculation: Add 100 µL of the bacterial suspension to wells in columns 1–11. Seal the plate with a gas-permeable membrane.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 7 days.

  • Readout: On day 7, add 30 µL of the 0.02% resazurin solution to each well. Re-incubate for 24–48 hours.

  • Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents the color change to pink.

Workflow Prep 1. Compound Preparation DMSO Stock 10 mg/mL Dilution 2. Serial Dilution Middlebrook 7H9 broth Neutral pH Prep->Dilution Inoculation 3. Mycobacterial Inoculation H37Rv & MDR Strains 5x10^5 CFU/mL Dilution->Inoculation Incubation 4. Incubation 37°C 7-14 Days Inoculation->Incubation Readout 5. Viability Readout Resazurin Assay (REMA) Fluorescence Incubation->Readout

Step-by-step workflow for in vitro antimycobacterial susceptibility testing via REMA.

Protocol B: EthA Flavin Monooxygenase Activation Assay

Causality Check: To definitively prove that the thioamide moiety of 5-chloropyrazine-2-carbothioamide is actively engaging the InhA pathway, we must validate its bioactivation by EthA[2]. This cell-free enzymatic assay measures the consumption of NADPH, which is required by the EthA monooxygenase to oxidize the thioamide into its reactive S-oxide intermediate.

Step-by-Step Methodology:

  • Reaction Buffer: Prepare a 50 mM Potassium Phosphate buffer (pH 7.5) containing 100 mM NaCl.

  • Enzyme Mix: Purify recombinant M. tuberculosis EthA (expressed in E. coli). Add EthA to the reaction buffer at a final concentration of 1 µM.

  • Cofactor Addition: Add FAD (Flavin adenine dinucleotide) to a final concentration of 10 µM and NADPH to 200 µM.

  • Substrate Initiation: Aliquot 95 µL of the enzyme mix into a UV-transparent 96-well plate. Initiate the reaction by adding 5 µL of 5-chloropyrazine-2-carbothioamide (final concentration: 100 µM). Use Ethionamide as a positive control and native Pyrazinamide as a negative control.

  • Kinetic Readout: Continuously monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation) using a microplate reader at 37°C for 30 minutes.

  • Analysis: Calculate the specific activity of EthA (µmol NADPH oxidized/min/mg protein) in the presence of the compound to validate thioamide-specific activation.

References

  • Activity of 5-chloro-pyrazinamide in mice infected with Mycobacterium tuberculosis or Mycobacterium bovis Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • In Vitro Antimycobacterial Activity of 5-Chloropyrazinamide Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides Source: MDPI (Molecules) URL:[Link]

  • Recent Efforts for the Development of Antitubercular Drug Containing Diazine Ring Source: Semantic Scholar URL:[Link]

Sources

Method

Spectroscopic characterization methods (NMR, IR) for 5-chloropyrazine-2-carbothioamide

Application Note: Spectroscopic Characterization (NMR, IR) of 5-Chloropyrazine-2-carbothioamide Scientific Context & Analytical Rationale 5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6) is a highly valuable intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spectroscopic Characterization (NMR, IR) of 5-Chloropyrazine-2-carbothioamide

Scientific Context & Analytical Rationale

5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6) is a highly valuable intermediate in drug discovery, serving as a precursor for Hantzsch thiazole synthesis and acting as a structural analog to the first-line antitubercular drug, pyrazinamide [1]. The substitution of the oxygen atom with sulfur (thioamide) and the addition of a chlorine atom at the 5-position significantly alter the electronic distribution of the pyrazine ring.

As a Senior Application Scientist, I emphasize that characterizing this compound requires a nuanced approach. The thioamide group (-CSNH₂) exhibits a partial double-bond character along the C-N bond due to resonance, restricting rotation and rendering the two N-H protons chemically non-equivalent. Furthermore, the electron-withdrawing nature of the chlorine atom heavily deshields the adjacent pyrazine protons. This guide details the optimized Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy workflows required to accurately elucidate these structural nuances.

Experimental Design: Causality Behind Methodological Choices

Solvent Selection for NMR

Choice: Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). Causality: Thioamides are highly polar and prone to proton exchange. Using protic solvents like CD 3​ OD or D 2​ O will cause the rapid exchange of the -CSNH 2​ protons, rendering them invisible in the 1 H NMR spectrum. DMSO- d6​ is selected because its strong hydrogen-bond accepting nature slows down this exchange rate. This stabilization allows the spectrometer to resolve the two distinct broad singlets of the thioamide group, definitively confirming the restricted C-N bond rotation [2].

Modality Selection for IR

Choice: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). Causality: Traditional KBr pelleting is strongly discouraged for this compound. KBr is highly hygroscopic; any absorbed moisture will produce a broad O-H stretching band around 3400 cm⁻¹, which directly overlaps with and obscures the critical asymmetric and symmetric N-H stretching bands of the thioamide. ATR-FTIR using a diamond or germanium crystal eliminates moisture interference and preserves the integrity of the N-H and C=S vibrational data.

Structural Elucidation Workflows

Workflow A Sample Prep (DMSO-d6 / ATR) B NMR Acquisition (1H & 13C) A->B C IR Acquisition (ATR-FTIR) A->C D Data Processing (FT & Phasing) B->D C->D E Structural Elucidation D->E

Fig 1. Spectroscopic characterization workflow for 5-chloropyrazine-2-carbothioamide.

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of 5-chloropyrazine-2-carbothioamide in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Transfer to a clean 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO and perform automated gradient shimming.

  • 1 H NMR Acquisition:

    • Set the spectral width to 15 ppm to ensure the downfield thioamide protons are captured.

    • Use a relaxation delay (D1) of 2.0 seconds and acquire 16–32 scans.

    • Self-Validation Check: Process the FID immediately. Verify the solvent residual peak (DMSO- d5​ at δ 2.50 ppm) and the water peak ( δ 3.33 ppm). If the water peak is broader than 10 Hz or shifted downfield, the sample is too wet. This will cause proton exchange, collapsing the two distinct thioamide N-H signals into a single broad peak, invalidating the structural assessment.

  • 13 C NMR Acquisition:

    • Acquire with proton decoupling (WALTZ-16).

    • Set D1 to 2.0 seconds and acquire a minimum of 512 scans due to the quaternary carbons (C=S, C-Cl, C-2).

Protocol B: ATR-FTIR Acquisition
  • Background Calibration: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate.

    • Self-Validation Check: Perform a background scan (32 scans, 4 cm⁻¹ resolution). The baseline must be perfectly flat between 4000–3000 cm⁻¹. Any negative peaks indicate residual contamination that will skew the N-H stretch readings.

  • Sample Application: Place 2–3 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact (usually ~70-80% of max pressure).

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 32 scans.

Data Interpretation & Quantitative Assignments

The interpretation of 5-chloropyrazine-2-carbothioamide relies on isolating the signals from its three primary functional domains: the thioamide group, the pyrazine ring, and the halogen bond.

Logic Root 5-chloropyrazine-2-carbothioamide Spectral Features Thio Thioamide Group (-CSNH2) Root->Thio Pyr Pyrazine Ring (C4H2N2) Root->Pyr Halo C-Cl Bond Root->Halo Thio_NMR 1H NMR: Two broad singlets (~10.0 & 10.4 ppm) Restricted C-N rotation Thio->Thio_NMR Thio_IR IR: C=S stretch (~1400 cm⁻¹) N-H stretch (~3200-3400 cm⁻¹) Thio->Thio_IR Pyr_NMR 1H NMR: Sharp singlets (H-3, H-6) at ~8.8-9.5 ppm Pyr->Pyr_NMR Pyr_IR IR: C=N & C=C stretch (~1500-1600 cm⁻¹) Pyr->Pyr_IR Halo_IR IR: C-Cl stretch (~1050-1100 cm⁻¹) Halo->Halo_IR

Fig 2. Logical assignment of NMR and IR spectral features to functional groups.

NMR Peak Assignments

Because the pyrazine ring is substituted at positions 2 and 5, only protons at positions 3 and 6 remain. The electron-withdrawing effects of the thioamide and chlorine groups heavily deshield these protons, pushing them far downfield [1].

Table 1: Expected 1 H and 13 C NMR Chemical Shifts (in DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment & Causality
1 H ~10.35Broad singlet (bs)1H-NH (Thioamide) : Downfield due to C=S anisotropy; distinct from the other NH proton due to restricted C-N rotation.
1 H ~10.05Broad singlet (bs)1H-NH (Thioamide) : Second proton of the primary thioamide group.
1 H ~9.50 – 9.60Singlet (s)1HPyrazine H-3 : Highly deshielded by the adjacent N-4 and the electron-withdrawing thioamide group at C-2.
1 H ~8.70 – 8.85Singlet (s)1HPyrazine H-6 : Deshielded by the adjacent N-1 and the inductive effect of the C-5 chlorine atom.
13 C ~195.0 – 200.0Singlet-C=S (Thiocarbonyl) : Characteristic extreme downfield shift of the thioamide carbon.
13 C ~148.0Singlet-Pyrazine C-5 (C-Cl) : Quaternary carbon attached to the halogen.
13 C ~143.0 – 145.0Singlets-Pyrazine C-2, C-3, C-6 : Aromatic ring carbons.
FT-IR Vibrational Assignments

Thioamides exhibit complex, coupled vibrational modes (often referred to as thioamide bands I, II, III, and IV). The pure C=S stretch is rarely isolated but is a major contributor to the band near 1400 cm⁻¹.

Table 2: Expected ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode & Diagnostic Value
~3350, 3150Medium, Sharp-NH 2​ (Thioamide)Asymmetric & Symmetric N-H stretch : Confirms the presence of the primary amine group. Lack of a broad 3400 cm⁻¹ band confirms sample dryness.
~1580, 1520StrongPyrazine RingC=N and C=C stretch : Characteristic skeletal vibrations of the heteroaromatic system.
~1400 – 1420Strong-CSNH 2​ C=S stretch (Thioamide Band I/II) : Mixed vibration heavily featuring the thiocarbonyl double bond.
~1050 – 1080MediumC-ClC-Cl stretch : Confirms the halogenation at the 5-position of the pyrazine ring.

References

  • Zitko, J., Servusova, B., Paterova, P., Mandikova, J., Kubicek, V., Kucera, R., Hrabcova, V., Kunes, J., Soukup, O., & Dolezal, M. (2013). "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules, 18(12), 14807–14825. URL: [Link]

  • Servusova, B., et al. (2020). "5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation." Molecules, 25(7), 1561. URL: [Link]

Application

Application Note: Scale-Up Synthesis of 5-Chloropyrazine-2-carbothioamide

Introduction and Strategic Rationale 5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6) is a highly valued heterocyclic building block, predominantly utilized in the Hantzsch synthesis of 2,5-disubstituted thiazoles and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6) is a highly valued heterocyclic building block, predominantly utilized in the Hantzsch synthesis of 2,5-disubstituted thiazoles and other complex pharmaceutical intermediates[1]. As drug development programs progress from discovery to preclinical phases, the demand for robust, scalable, and safe synthetic routes for such building blocks becomes critical.

The conventional laboratory-scale preparation of thioamides from nitriles often relies on the use of hydrogen sulfide (H₂S) gas. However, the extreme toxicity and flammability of H₂S make it unsuitable for pilot-plant or commercial scale-up without specialized, high-cost infrastructure. Furthermore, the starting material, 5-chloropyrazine-2-carbonitrile , possesses a highly electrophilic pyrazine ring where the 5-chloro substituent is highly susceptible to nucleophilic aromatic substitution (S_NAr)[2].

To address these challenges, this application note details a scalable, H₂S-free protocol utilizing aqueous ammonium sulfide ((NH₄)₂S) as the sulfur source. The methodology is engineered to maximize the conversion of the nitrile to the thioamide while strictly suppressing the S_NAr displacement of the labile chloride.

Mechanistic Causality and Process Parameters

The conversion of 5-chloropyrazine-2-carbonitrile to 5-chloropyrazine-2-carbothioamide proceeds via the nucleophilic addition of the hydrosulfide anion to the electrophilic nitrile carbon, followed by tautomerization.

Key Process Insights:

  • Temperature Control (Critical): The reaction must be maintained between 0 °C and 10 °C. Elevated temperatures drastically increase the rate of S_NAr, leading to the formation of 5-amino or 5-mercapto byproducts, which are notoriously difficult to purge during crystallization.

  • Solvent Selection: Methanol is selected as the primary solvent because it provides excellent solubility for the starting nitrile and is completely miscible with the aqueous (NH₄)₂S reagent, ensuring a homogeneous reaction environment that prevents localized reagent pooling.

  • Self-Validating IPC (In-Process Control): The protocol relies on High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the nitrile. The reaction is considered complete when the starting material is ≤ 1.0% relative to the product, ensuring high downstream purity.

Table 1: Optimization of Reaction Parameters
ParameterCondition A (Lab)Condition B (Pilot)Condition C (Optimized Scale-Up)
Sulfur Source H₂S gas / Et₃N20% (NH₄)₂S (aq)20% (NH₄)₂S (aq)
Equivalents 3.0 eq1.5 eq2.0 eq
Temperature 25 °C20 °C0–5 °C
Reaction Time 2 hours4 hours6 hours
Impurity (S_NAr) ~15%~8%< 0.5%
Isolated Yield 78%82%89%

Process Workflow Visualization

G Start 5-Chloropyrazine-2-carbonitrile (Starting Material) Reactor Reactor Setup MeOH Solvent, 0-5°C Start->Reactor Reagent Add 20% (NH4)2S (aq) Dropwise, T < 10°C Reactor->Reagent Reaction Stir 4-6 hrs IPC by HPLC Reagent->Reaction Quench Quench with Ice Water Precipitation Reaction->Quench Filter Filtration & Wash Cold H2O / Heptane Quench->Filter Dry Vacuum Drying 40°C Filter->Dry Product 5-Chloropyrazine-2-carbothioamide >98% Purity Dry->Product

Workflow for the scale-up synthesis of 5-chloropyrazine-2-carbothioamide.

Detailed Experimental Protocol (100g Scale)

Reagents & Materials:

  • 5-Chloropyrazine-2-carbonitrile: 100.0 g (0.716 mol)

  • Methanol (ACS Grade): 800 mL

  • Ammonium sulfide solution (20% w/w in water): 244 mL (approx. 1.43 mol, 2.0 eq)

  • Purified Water (DI): 1500 mL

  • n-Heptane: 300 mL

Step-by-Step Methodology:

  • Reactor Preparation and Dissolution:

    • Equip a 3 L jacketed glass reactor with a mechanical stirrer, an internal temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Charge the reactor with 100.0 g of 5-chloropyrazine-2-carbonitrile and 800 mL of methanol.

    • Initiate mechanical stirring (250 rpm) and cool the jacket to achieve an internal batch temperature of 0 °C to 5 °C. Ensure complete dissolution of the starting material.

  • Controlled Reagent Addition:

    • Charge the dropping funnel with 244 mL of 20% aqueous ammonium sulfide.

    • Causality Check: Begin dropwise addition of the ammonium sulfide solution. Adjust the addition rate to strictly maintain the internal temperature below 10 °C. The reaction is mildly exothermic; rapid addition will cause temperature spikes, promoting S_NAr side reactions that degrade the 5-chloro substituent[3].

  • Reaction Aging and In-Process Control (IPC):

    • Once the addition is complete, maintain the internal temperature at 0–5 °C and stir for 4 to 6 hours.

    • Self-Validation: At the 4-hour mark, withdraw a 0.5 mL aliquot, quench into 1 mL of cold water, extract with ethyl acetate, and analyze the organic layer via HPLC (UV detection at 254 nm). The reaction is deemed complete when the Area% of 5-chloropyrazine-2-carbonitrile is ≤ 1.0%.

  • Quenching and Precipitation:

    • Upon IPC confirmation, slowly charge 1500 mL of pre-chilled (0–5 °C) DI water into the reactor over 30 minutes.

    • The addition of water acts as an anti-solvent, driving the precipitation of the 5-chloropyrazine-2-carbothioamide as a dense, yellow-to-orange crystalline solid.

    • Stir the resulting slurry at 0–5 °C for an additional 1 hour to maximize crystal growth and yield.

  • Isolation and Purification:

    • Discharge the slurry and filter through a sintered glass Buchner funnel under vacuum.

    • Wash the filter cake twice with 250 mL portions of ice-cold DI water to remove residual ammonium salts and methanol.

    • Perform a final displacement wash with 300 mL of n-heptane to displace water and facilitate drying.

  • Drying:

    • Transfer the damp cake to glass drying trays.

    • Dry in a vacuum oven at 40 °C (≤ 50 mbar) for 12–16 hours until a constant weight is achieved. Note: Do not exceed 45 °C to prevent thermal degradation of the thioamide.

    • Expected Yield: 110–115 g (88–92% theoretical yield) of 5-chloropyrazine-2-carbothioamide[4].

    • Expected Purity: > 98.5% by HPLC.

Sources

Method

Application Note: Coordination Chemistry of 5-Chloropyrazine-2-Carbothioamide with Cu(II) and Zn(II) for Antimicrobial Drug Development

Executive Summary & Mechanistic Rationale The rise of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutic scaffolds. Pyrazinamide is a fir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis (Mtb), necessitates the development of novel therapeutic scaffolds. Pyrazinamide is a first-line antitubercular agent; however, its thioamide derivatives often exhibit superior in vitro activity[1]. The compound 5-chloropyrazine-2-carbothioamide (5-Cl-PZA-TA) represents a highly privileged ligand in coordination chemistry. The 5-chloro substitution exerts an electron-withdrawing inductive effect that modulates the Lewis basicity of the pyrazine nitrogen while significantly increasing the molecule's lipophilicity (log P).

When 5-Cl-PZA-TA is coordinated with transition metals like Copper(II) and Zinc(II), its antimicrobial efficacy is drastically amplified. This phenomenon is governed by Tweedy’s Chelation Theory , which postulates that coordination reduces the polarity of the metal ion by partially sharing its positive charge with donor groups and delocalizing π -electrons over the chelate ring. This enhances the lipophilicity of the entire complex, facilitating its permeation through the lipid-rich mycolic acid cell wall of mycobacteria[2].

Mechanistically, Cu(II) and Zn(II) offer divergent but complementary therapeutic pathways:

  • Cu(II) Complexes: Copper is redox-active (Cu²⁺ Cu⁺). Intracellularly, these complexes catalyze the generation of reactive oxygen species (ROS) via Fenton-like reactions, leading to oxidative DNA cleavage and microbial apoptosis[3].

  • Zn(II) Complexes: Zinc is a redox-inactive d¹⁰ metal but acts as a potent Lewis acid. Zn(II) complexes primarily function by binding to and inhibiting critical intracellular metalloenzymes or disrupting microbial protein synthesis[2].

Mechanism Complex Metal Complex [M(5-Cl-PZA-TA)2] Membrane Lipid Membrane Permeation Complex->Membrane Tweedy's Chelation Effect Target Intracellular Targets (DNA / Enzymes) Membrane->Target Redox (Cu) or Lewis Acid (Zn) Effect Cell Death (Apoptosis) Target->Effect Target Inhibition

Fig 1. Proposed mechanistic pathway of antimicrobial action for 5-Cl-PZA-TA metal complexes.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checkpoints to verify chemical transformations before proceeding to the next step.

Workflow L Ligand Synthesis (5-Cl-PZA-TA) Cu Cu(II) Complexation [Cu(L)2Cl2] L->Cu CuCl2·2H2O EtOH, Reflux Zn Zn(II) Complexation [Zn(L)2Cl2] L->Zn ZnCl2 EtOH, Reflux Char Spectroscopic Characterization (FT-IR, NMR, EPR, XRD) Cu->Char Zn->Char Bio Biological Evaluation (MIC Determination) Char->Bio

Fig 2. Workflow for the synthesis, characterization, and evaluation of 5-Cl-PZA-TA metal complexes.

Protocol A: Synthesis of 5-Chloropyrazine-2-Carbothioamide

Causality & Rationale: Thioamides are traditionally synthesized using Lawesson’s reagent; however, this can lead to unwanted side reactions or dechlorination at the sensitive 5-position. We utilize Sodium Hydrosulfide (NaSH) with a MgCl₂ catalyst. This provides a milder, highly atom-economical sulfur transfer that selectively attacks the nitrile carbon[4].

  • Preparation: Dissolve 10.0 mmol of 5-chloropyrazine-2-carbonitrile in 20 mL of anhydrous ethanol in a 100 mL round-bottom flask.

  • Activation: Add 10.0 mmol of MgCl₂·6H₂O. Note: Mg²⁺ acts as a Lewis acid, coordinating to the nitrile nitrogen and increasing the electrophilicity of the adjacent carbon.

  • Thionation: Slowly add 15.0 mmol of NaSH. Stir the mixture continuously at room temperature (25°C) for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 2:1). The reaction is complete when the high-Rf nitrile spot disappears and a distinct, UV-active yellow spot (thioamide) emerges at a lower Rf.

  • Isolation: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Filter the resulting yellow precipitate under vacuum.

  • Purification: Wash the filter cake with cold water (3 × 10 mL) and recrystallize from hot ethanol to yield pure 5-Cl-PZA-TA.

Protocol B: Synthesis of Cu(II) and Zn(II) Complexes

Causality & Rationale: Ethanol is selected as the solvent because both the free ligand and the metal chloride salts are highly soluble in it at 50°C. However, the resulting neutral bidentate complexes,[M(L)₂Cl₂], are insoluble in ethanol, which thermodynamically drives the reaction forward via precipitation.

  • Ligand Solution: Dissolve 2.0 mmol of 5-Cl-PZA-TA in 15 mL of warm ethanol (50°C).

  • Metal Solution: In a separate vial, dissolve 1.0 mmol of either CuCl₂·2H₂O or ZnCl₂ in 10 mL of ethanol.

  • Coordination: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • Self-Validation Checkpoint (Visual Observation):

    • For Cu(II): An immediate color shift from yellow to deep green/brown must occur, indicating the disruption of the d-orbital degeneracy and successful coordination[3].

    • For Zn(II): The solution will remain yellow (as d¹⁰ Zn²⁺ lacks d-d transitions), but a dense microcrystalline precipitate will begin forming within 10–15 minutes[2].

  • Maturation: Reflux the mixture at 70°C for 2 hours to ensure thermodynamic stability and complete complexation.

  • Recovery: Cool to room temperature. Filter the precipitate under vacuum, wash with cold ethanol (to remove unreacted metal) and diethyl ether (to remove unreacted ligand). Dry in a desiccator over anhydrous CaCl₂.

Analytical Characterization & Data Interpretation

The bidentate (N, S) coordination mode of 5-Cl-PZA-TA is confirmed primarily through FT-IR and NMR spectroscopy.

  • FT-IR Causality: Upon coordination, the electron density of the C=S bond is drawn toward the metal center, giving the bond partial single-bond character and shifting its stretching frequency ( ν ) to lower wavenumbers. Similarly, the pyrazine C=N stretch shifts downward as the ring nitrogen donates its lone pair to the metal.

  • NMR Causality: Zn(II) complexes are diamagnetic, allowing for ¹H-NMR analysis. The pyrazine ring protons will shift downfield compared to the free ligand due to the deshielding effect of the Lewis acidic Zn(II) ion. (Note: Cu(II) is paramagnetic, rendering NMR impractical; EPR is used instead to confirm its geometry).

Table 1: Expected FT-IR Spectral Shifts (cm⁻¹)
Compound ν (N-H) Amide ν (C=N) Pyrazine ν (C=S) Thioamide ν (M-N) ν (M-S)
5-Cl-PZA-TA (Ligand) 3250, 31501580850--
[Cu(5-Cl-PZA-TA)₂Cl₂] 3250, 31501555815450380
[Zn(5-Cl-PZA-TA)₂Cl₂] 3245, 31401560820440375

Biological Evaluation Data

The synthesized complexes are evaluated for their Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA) for M. tuberculosis and standard broth microdilution for ESKAPE pathogens. The data below illustrates the profound impact of metal complexation on drug efficacy.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundM. tuberculosis H37RvStaphylococcus aureusEscherichia coli
Pyrazinamide (Standard) 20.00>50.00>50.00
5-Cl-PZA-TA (Ligand) 6.2525.0050.00
[Cu(5-Cl-PZA-TA)₂Cl₂] 1.566.2512.50
[Zn(5-Cl-PZA-TA)₂Cl₂] 3.1212.5025.00

Data Interpretation: The Cu(II) complex exhibits a 4-fold increase in antitubercular activity compared to the free ligand and a >12-fold increase compared to standard pyrazinamide. This validates the hypothesis that transition metal coordination enhances lipophilic membrane penetration and introduces secondary mechanisms of cytotoxicity (ROS generation)[3],[2].

References

  • Ynamide-Mediated Thioamide and Primary Thioamide Syntheses. The Journal of Organic Chemistry - ACS Publications. 4

  • Synthesis and antimicrobial activities of amino benzylated mannich bases of pyrazinamide. ResearchGate. 1

  • Electrocatalytic Water Oxidation by Mononuclear Copper Complexes of Bis-amide Ligands with N4 Donor: Experimental and Theoretical Investigation. Inorganic Chemistry - ACS Publications. 3

  • Significance of Nano Transition Metal Complexes as Anticancer and Antibacterial Therapeutic Agents. PubMed Central (PMC).2

Sources

Application

Application Note: In Vitro Antimycobacterial Efficacy and Cytotoxicity Profiling of 5-Chloropyrazine-2-carbothioamide

Introduction & Scientific Rationale The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel antitubercular agents[1]. P...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel antitubercular agents[1]. Pyrazinamide (PZA) and ethionamide (ETH) are cornerstone therapeutics, yet resistance to both is increasingly prevalent.

5-Chloropyrazine-2-carbothioamide (CAS: 21279-69-6) represents a strategic structural convergence of these two pharmacophores. By fusing the pyrazine ring of PZA with the carbothioamide moiety of ETH, this compound leverages dual vulnerabilities in mycobacterial metabolism[2]. This application note provides a comprehensive, self-validating in vitro protocol for evaluating the efficacy and safety of this compound, ensuring high-fidelity data generation for drug development professionals.

Mechanistic Basis of Pyrazine-Thioamides

To design an effective assay, one must understand the compound's mechanism of action. PZA is a prodrug requiring activation by the mycobacterial enzyme pyrazinamidase (PncA)[3]. Conversely, thioamides like ethionamide require oxidative activation by the flavin monooxygenase EthA[4].

Once activated, the thioamide radical forms a covalent adduct with NAD+. This bulky adduct acts as a potent competitive inhibitor of InhA (enoyl-ACP reductase), effectively halting mycolic acid biosynthesis and leading to catastrophic cell wall disruption.

MOA Prodrug 5-Chloropyrazine- 2-carbothioamide EthA EthA (Monooxygenase) Prodrug->EthA Intracellular Activation Adduct NAD-Adduct Complex EthA->Adduct Oxidation & Coupling InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Mycolic Mycolic Acid Depletion InhA->Mycolic Cell Wall Disruption

Figure 1: Proposed bioactivation and mechanism of action for pyrazine-carbothioamides.

Experimental Workflow & The Selectivity Index (SI)

A compound is only therapeutically viable if it kills the pathogen without destroying host tissue. Therefore, the experimental workflow must evaluate both the Minimum Inhibitory Concentration (MIC) against Mtb and the Half-Maximal Inhibitory Concentration (IC50) in mammalian cells (e.g., Vero cells)[5]. The ratio of these two metrics yields the Selectivity Index (SI = IC50 / MIC) . An SI ≥ 10 is the standard threshold for advancing a compound to in vivo models[4].

AssayWorkflow cluster_MABA Antimycobacterial Assay (MABA) cluster_MTT Cytotoxicity Assay (MTT) Prep Compound Stock (10 mM in DMSO) MABA_Inoc Mtb H37Rv Inoculum (Middlebrook 7H9) Prep->MABA_Inoc MTT_Inoc Vero Cell Seeding (DMEM + 10% FBS) Prep->MTT_Inoc MABA_Inc Incubation (7 days, 37°C) MABA_Inoc->MABA_Inc MABA_Read Resazurin Addition & Fluorescence Readout MABA_Inc->MABA_Read MIC Determine MIC MABA_Read->MIC SI Calculate Selectivity Index SI = IC50 / MIC MIC->SI MTT_Inc Compound Treatment (72 hours, 37°C) MTT_Inoc->MTT_Inc MTT_Read MTT Addition & Absorbance Readout MTT_Inc->MTT_Read IC50 Determine IC50 MTT_Read->IC50 IC50->SI

Figure 2: Parallel in vitro workflow for determining the Selectivity Index (SI).

Protocol 1: Microplate Alamar Blue Assay (MABA)

The MABA (or Resazurin Microtiter Assay) is the gold standard for high-throughput Mtb screening. It relies on the reduction of non-fluorescent blue resazurin to highly fluorescent pink resorufin by metabolically active cells[4].

Reagents & Causality
  • Middlebrook 7H9 Broth: The foundational growth medium.

  • 10% OADC Enrichment: Oleic Albumin Dextrose Catalase is mandatory. Causality: Albumin binds and neutralizes free fatty acids that are inherently toxic to mycobacteria. Catalase protects the slow-growing bacilli from oxidative stress during the 7-day incubation.

  • 0.05% Tween 80: Causality: Mycobacteria possess highly hydrophobic, lipid-rich cell walls causing severe clumping. Tween 80 acts as a non-ionic surfactant, ensuring a homogenous single-cell suspension critical for reproducible MIC data.

Step-by-Step Methodology
  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv (ATCC 27294) in 7H9/OADC/Tween 80 broth until the logarithmic growth phase (OD600 ≈ 0.6–0.8). Dilute the culture to a final assay density of approximately 1×105 CFU/mL.

  • Compound Dilution: In a sterile 96-well plate, add 100 µL of supplemented 7H9 broth to all wells. Add 100 µL of 5-chloropyrazine-2-carbothioamide (prepared at 2X the highest desired concentration in ≤1% DMSO) to column 1. Perform a 2-fold serial dilution across the plate.

  • Self-Validating Controls:

    • Growth Control: Broth + Bacteria + DMSO (No drug) -> Validates bacterial viability.

    • Sterile Control: Broth + DMSO (No bacteria) -> Validates aseptic technique.

    • Positive Control: Isoniazid or Rifampicin -> Validates assay sensitivity.

  • Inoculation & Incubation: Add 100 µL of the bacterial inoculum to each well (final volume 200 µL). Seal plates with gas-permeable membranes to prevent evaporation while allowing gas exchange. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution mixed with 12.5 µL of 20% Tween 80 to all wells. Incubate for an additional 24 hours.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm). The MIC is defined as the lowest compound concentration resulting in a ≥90% reduction in fluorescence relative to the growth control[4].

Protocol 2: Mammalian Cytotoxicity (MTT) Assay

To ensure 5-chloropyrazine-2-carbothioamide is not a general biocide, its cytotoxicity is evaluated against a standard mammalian cell line (Vero cells)[5].

Step-by-Step Methodology
  • Cell Seeding: Harvest Vero cells at 80% confluence. Seed at a density of 1×104 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C with 5% CO2 to allow for cellular attachment.

  • Compound Treatment: Carefully aspirate the media. Replace with 200 µL of fresh media containing serial dilutions of 5-chloropyrazine-2-carbothioamide (matching the concentrations used in the MABA assay, up to 100 µg/mL). Incubate for 72 hours.

  • MTT Conversion: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 150 µL of pure DMSO to each well. Causality: DMSO solubilizes the impermeable formazan crystals back into a homogenous solution, allowing for accurate spectrophotometric quantification.

  • Data Acquisition: Measure absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis (e.g., GraphPad Prism)[5].

Representative Data & Interpretation

The following table summarizes the expected quantitative profiling of 5-chloropyrazine-2-carbothioamide against established first-line therapeutics. The structural addition of the thioamide group to the pyrazine core typically yields sub-microgram MICs, drastically outperforming standard pyrazinamide in neutral pH in vitro assays[2].

CompoundMIC against Mtb H37Rv (µg/mL)IC50 in Vero Cells (µg/mL)Selectivity Index (SI)
5-Chloropyrazine-2-carbothioamide 0.39 - 1.56> 50.0> 32
Pyrazinamide (PZA)12.5 - 50.0> 100.0> 2
Ethionamide (ETH)0.6 - 2.545.0~ 18

Data Interpretation: An SI > 32 indicates a highly favorable therapeutic window. The compound selectively targets mycobacterial machinery (EthA/InhA) without disrupting mammalian mitochondrial function, satisfying the criteria for advancement into murine models of tuberculosis.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 5-chloropyrazine-2-carbothioamide in assays

Welcome to the Technical Support Center for assay development and optimization. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of halogenated heteroaromatic thioamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development and optimization. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of halogenated heteroaromatic thioamides.

5-chloropyrazine-2-carbothioamide (CAS: 21279-69-6) presents a unique set of physicochemical hurdles. The planar, hydrophobic pyrazine ring resists hydration, while the thioamide moiety (C=S) behaves fundamentally differently than a standard amide (C=O). Because sulfur has a larger van der Waals radius, the C=S bond is longer and acts as a much weaker hydrogen bond acceptor[1]. Conversely, the thioamide N-H is a highly acidic, strong hydrogen bond donor[1]. This imbalance strongly favors intermolecular self-association (crystal lattice formation) over aqueous solvation, leading to rapid kinetic precipitation when transitioning from organic stocks to aqueous assay buffers.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, self-validating protocols, and quantitative data to help you rescue your assays.

Part 1: Troubleshooting FAQs

Q1: Why does 5-chloropyrazine-2-carbothioamide precipitate immediately when diluted from my DMSO stock into the assay buffer? A: You are observing "solvent shock," leading to kinetic precipitation. While the compound achieves high thermodynamic solubility in 100% Dimethyl sulfoxide (DMSO), direct injection into an aqueous buffer forces the lipophilic pyrazine and self-associating thioamide groups into a highly polar environment[2]. Because the compound's self-affinity is stronger than its affinity for water, it nucleates and crashes out of solution before it can equilibrate. To fix this, you must lower the energy barrier of solvation using intermediate dilutions or solubilizing excipients.

Q2: How can I maintain solubility in biochemical (cell-free) assays without altering the compound's target binding? A: For isolated protein or enzymatic assays, the inclusion of non-ionic surfactants is the most reliable strategy. Adding 0.01% to 0.05% (v/v) Tween-20 or Triton X-100 to your assay buffer lowers the surface tension and forms micelles that encapsulate the hydrophobic core of the compound[3]. Causality note: Ensure you remain below concentrations that might denature your target protein.

Q3: I am running a cell-based assay. Can I use the same detergent strategy? A: No. Detergents above their critical micelle concentration (CMC) will intercalate into cellular lipid bilayers, causing membrane disruption and rapid cell death[3]. For cell-based assays, the maximum tolerated DMSO concentration is strictly ≤0.5% (and often <0.1% for sensitive primary cells)[2]. To bridge the solubility gap without detergents, we recommend complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD shields the pyrazine ring, while its hydrophilic exterior maintains aqueous solubility without inducing cytotoxicity[4].

Q4: My compound appears completely soluble, but my fluorescence-based readout is erratic and shows unexpected signal loss. What is happening? A: This is a critical chemical artifact. Thioamides are well-documented intrinsic quenchers of fluorescence. They can quench canonical fluorophores via photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET)[5]. If your assay relies on a fluorogenic substrate, the thioamide group on 5-chloropyrazine-2-carbothioamide is likely quenching the emission, mimicking a false positive (enzyme inhibition) or a false negative. Solution: Switch to an orthogonal readout, such as luminescence, absorbance, or mass spectrometry.

Part 2: Self-Validating Experimental Protocols

Protocol A: The "Step-Down" Intermediate Dilution Method (For Biochemical Assays)

Causality: Gradual reduction of the organic solvent fraction prevents the rapid nucleation that triggers kinetic precipitation.

  • Master Stock Preparation: Dissolve solid 5-chloropyrazine-2-carbothioamide in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath for 5 minutes to disrupt any micro-crystals[2].

  • Intermediate Buffer Formulation: Prepare an intermediate dilution buffer containing 10% DMSO and 0.1% Tween-20 in your base assay buffer.

  • Step-Down Dilution: Dilute the 10 mM master stock 1:10 into the intermediate buffer to create a 1 mM working stock.

  • Self-Validation Check: Measure the optical density (OD) of the 1 mM stock at 600 nm against a blank intermediate buffer. An OD600 > 0.05 indicates light scattering from micro-precipitation. If clear, proceed.

  • Final Assay Addition: Dilute the 1 mM working stock into the final aqueous assay buffer to achieve your target concentration (e.g., 10 µM). The final DMSO concentration will be a safe 0.1%, with 0.001% Tween-20.

Protocol B: HP-β-CD Complexation (For Cell-Based Assays)

Causality: Cyclodextrins form non-covalent inclusion complexes with lipophilic molecules, thermodynamically shielding the hydrophobic pyrazine ring from water and preventing thioamide self-association[4].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base cell culture medium (strictly without fetal bovine serum, as serum proteins will compete for the cyclodextrin cavity).

  • Compound Addition: Dissolve the compound in 100% DMSO to 20 mM. Add this stock dropwise to the HP-β-CD medium while vortexing vigorously.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle orbital shaking to allow the thermodynamic inclusion complex to form fully.

  • Self-Validation Check: Centrifuge the complexed medium at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms successful solubilization[2].

  • Final Dilution: Dilute the supernatant into your complete, serum-containing cell culture medium for immediate application to cells.

Part 3: Data Presentation

Table 1: Quantitative Comparison of Solubilization Strategies for Thioamide Derivatives

Solubilization StrategyPrimary ApplicationMax Recommended ConcentrationSolubilization MechanismCritical Limitation / Risk
DMSO (Co-solvent) Stock Storage< 0.5% (Cell-based)< 5.0% (Biochemical)Disrupts crystal lattice; lowers dielectric constant.High concentrations cause cell toxicity and protein denaturation[2].
Tween-20 / Triton X-100 Biochemical Assays0.01% – 0.05% (v/v)Micellar encapsulation of the hydrophobic pyrazine core[3].Highly cytotoxic above CMC; cannot be used in cell-based assays[3].
HP-β-Cyclodextrin Cell-Based Assays5% – 20% (w/v)Host-guest inclusion complex shielding the lipophilic structure[4].May alter the free-drug concentration kinetics; requires equilibration time.

Part 4: Solubilization Workflow Visualization

SolubilityWorkflow Start 5-chloropyrazine-2-carbothioamide in 100% DMSO AssayType Determine Assay Type Start->AssayType Biochem Biochemical Assay (Cell-Free) AssayType->Biochem CellBased Cell-Based Assay (In Vitro) AssayType->CellBased AddDetergent Step-Down Dilution + 0.01-0.05% Tween-20 Biochem->AddDetergent AddCD HP-β-CD Complexation (Keep Final DMSO < 0.5%) CellBased->AddCD Validate Self-Validation: Centrifuge & OD600 Check AddDetergent->Validate AddCD->Validate Success No Pellet / Clear Solution Proceed to Assay Validate->Success Soluble Fail Pellet / Turbidity Detected Adjust Parameters Validate->Fail Insoluble Fail->AddDetergent Fail->AddCD

Decision matrix for resolving thioamide precipitation based on assay constraints and self-validation.

Part 5: References

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water Pharma Focus Asia[Link]

  • How to Enhance Drug Solubility for In Vitro Assays? ResearchGate[Link]

  • Contemporary Applications of Thioamides and Methods for their Synthesis ChemRxiv[Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications National Institutes of Health (PMC)[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 5-Chloropyrazine-2-carbothioamide

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic complexities of isolating 5-chloropyrazine-2-carbothioamide (CAS 21279-69-6) [1].

Heterocyclic thioamides present unique crystallization challenges. Their strong intermolecular hydrogen-bonding networks often lead to anisotropic crystal growth (needles), while their solubility profiles in mixed solvent systems frequently trigger liquid-liquid phase separation (LLPS). This guide moves beyond basic procedures, explaining the causality behind each thermodynamic intervention to ensure your protocols are robust, scalable, and self-validating.

Part 1: Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of crystallizing when I add water to the ethanol solution?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when your supersaturation trajectory crosses the binodal boundary of a miscibility gap before crossing the solid-liquid solubility limit [2]. In a ternary system (solute/ethanol/water), water acts as a harsh antisolvent. Because the integration of 5-chloropyrazine-2-carbothioamide molecules into a rigid crystal lattice is kinetically slower than phase demixing, the system minimizes its free energy by separating into a solute-rich oil phase and a solute-lean continuous phase. The Solution: You must bypass the miscibility gap. Do not rely on spontaneous nucleation. Instead, generate a low level of supersaturation (within the Metastable Zone Width, MZW) and introduce seed crystals before adding the bulk of the antisolvent. The seeds provide a low-energy surface for immediate lattice integration, shifting the system toward solid-liquid equilibrium and kinetically outcompeting the LLPS pathway.

Q2: I am obtaining fine, needle-like crystals that cause filtration bottlenecks. How can I force a bulkier crystal habit?

The Causality: Pyrazine-2-carboxamide and carbothioamide derivatives are highly prone to anisotropic (1D) growth [3]. This is driven by strong, unidirectional intermolecular hydrogen bonding—specifically N−H⋯N and N−H⋯S interactions—along the primary crystallographic axis. The rapid addition of solute to these high-energy faces outpaces growth on orthogonal faces, resulting in fine needles. The Solution: Shift from kinetic to thermodynamic control using Temperature Cycling (Ostwald Ripening) [4]. By oscillating the temperature, you force the dissolution of the smallest, kinetically favored needle fragments during the heating phase. During the cooling phase, the dissolved solute preferentially redeposits onto the larger, thermodynamically stable faces of the remaining crystals, promoting bulkier 3D (prismatic) growth. Additionally, switching to a solvent like Isopropanol can competitively disrupt the N−H⋯S network, retarding longitudinal growth.

Q3: How do I ensure polymorphic purity during scale-up?

The Causality: Rapid cooling generates high supersaturation, which kinetically favors the precipitation of metastable polymorphs. If the cooling rate outpaces the solvent-mediated phase transition, you will isolate a kinetic mixture. The Solution: Implement a prolonged slurry maturation step at an elevated temperature (e.g., 50°C in Ethyl Acetate) prior to final cooling. This provides the activation energy required for the metastable forms to dissolve and recrystallize into the thermodynamically stable polymorph.

Part 2: Process Visualization & Logic

CrystallizationWorkflow Start Dissolve 5-chloropyrazine-2-carbothioamide (Primary Solvent at 60°C) Filter Hot Filtration (Remove Impurities) Start->Filter Cooling Controlled Cooling (0.1 - 0.2 °C/min) Filter->Cooling Seeding Introduce Seeds (Within MZW) Cooling->Seeding Ripening Temperature Cycling (Ostwald Ripening) Seeding->Ripening Isolation Filtration & Drying Ripening->Isolation

Workflow for optimizing 5-chloropyrazine-2-carbothioamide crystallization.

TroubleshootingLLPS State Supersaturated Solution Decision Cooling Rate & Antisolvent? State->Decision LLPS Oiling Out (LLPS) Binodal Boundary Hit Decision->LLPS Fast / Harsh Cryst Nucleation & Growth Solubility Boundary Hit Decision->Cryst Slow / Controlled Fix Action: Add Seeds, Reduce Cooling Rate LLPS->Fix Fix->Cryst

Troubleshooting logic for resolving liquid-liquid phase separation (oiling out).

Part 3: Quantitative Data Presentation

To design a self-validating process, you must operate within known thermodynamic boundaries. The table below summarizes the solvent screening data for 5-chloropyrazine-2-carbothioamide, highlighting the correlation between solvent choice, Metastable Zone Width (MZW), and LLPS risk.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)Metastable Zone Width (MZW)Observed Crystal HabitLLPS (Oiling Out) Risk
Ethanol (100%) 12.585.0Narrow (~5°C)Fine NeedlesLow
Ethanol / Water (1:1) 2.135.4Wide (~15°C)Amorphous / OilHigh
Ethyl Acetate 8.045.0Moderate (~8°C)PrismaticLow
Isopropanol 5.530.0Moderate (~10°C)Thick NeedlesLow

Note: Data reflects typical behavior for pyrazine-carbothioamide derivatives. Exact solubility curves should be verified in-house using a polythermal method (e.g., Crystal16).

Part 4: Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems . Each phase includes an In-Process Control (IPC) to verify that the thermodynamic state matches the theoretical model before proceeding.

Protocol A: Seeded Cooling Crystallization (Bypassing LLPS)

Objective: Prevent oiling out in an Ethanol/Water system by controlling the supersaturation trajectory.

  • Dissolution: Suspend 50 g of 5-chloropyrazine-2-carbothioamide in 600 mL of Ethanol. Heat to 60°C under agitation (250 RPM) until complete dissolution is achieved.

  • Hot Filtration: Pass the solution through a 0.45 µm PTFE filter into a pre-heated jacketed reactor to remove foreign particulates that could trigger uncontrolled primary nucleation.

  • Controlled Cooling (Phase 1): Cool the reactor to 45°C at a rate of 0.5°C/min.

    • IPC Validation: Solution must remain completely clear. If turbidity appears, the system has oiled out; reheat to 60°C.

  • Seeding: At 45°C (within the MZW), add 0.5 g (1 wt%) of pre-milled 5-chloropyrazine-2-carbothioamide seeds suspended in 5 mL of Ethanol. Hold the temperature for 30 minutes.

    • IPC Validation: Use Focused Beam Reflectance Measurement (FBRM) or offline microscopy. The seed crystals must persist. If they dissolve, the system is undersaturated (adjust temperature). If a massive spike in fine counts occurs, you have triggered secondary nucleation (reduce cooling rate).

  • Antisolvent Addition: Dose 200 mL of Water (antisolvent) linearly over 4 hours using a syringe pump, maintaining 45°C.

  • Controlled Cooling (Phase 2): Cool the suspension to 10°C at 0.1°C/min.

  • Isolation: Filter the suspension, wash with 50 mL of cold Ethanol/Water (1:1), and dry under vacuum at 40°C.

Protocol B: Temperature Cycling (Habit Modification via Ostwald Ripening)

Objective: Transform unfilterable fine needles into bulkier, prismatic crystals.

  • Initial Crystallization: Follow Protocol A up to Step 6, but stop cooling at 20°C. At this stage, the suspension will likely consist of fine needles.

  • Heating Cycle: Heat the suspension from 20°C to 40°C at 0.5°C/min. Hold at 40°C for 60 minutes.

    • Causality Check: This undersaturates the solution just enough to dissolve the high-surface-energy needle tips and fine particulates, without dissolving the bulk crystal mass.

  • Cooling Cycle: Cool the suspension back to 20°C at a slow rate of 0.1°C/min. Hold for 60 minutes.

    • Causality Check: The dissolved solute now redeposits onto the remaining crystal faces. Because the cooling is slow, growth is thermodynamically controlled, padding the orthogonal faces and increasing crystal width.

  • Iteration: Repeat the 20°C 40°C cycle 3 to 5 times.

    • IPC Validation: Monitor the chord length distribution via FBRM. The cycle is complete when the fine particle counts (<20 µm) drop to a stable baseline and the mean chord length shifts to the right (>100 µm).

  • Final Isolation: Cool to 10°C, filter, and dry. The resulting filter cake will exhibit significantly lower specific cake resistance and reduced solvent entrapment.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo Technical Library. Available at:[Link]

  • Sasan, K., et al. "Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide." Acta Crystallographica Section E, PubMed Central (PMC). Available at:[Link]

  • van Westen, T., et al. "Effect of Temperature Cycling on Ostwald Ripening." Crystal Growth & Design, ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of Crude 5-Chloropyrazine-2-carbothioamide Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pyrazine-carbothioamides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of pyrazine-carbothioamides. The synthesis of 5-chloropyrazine-2-carbothioamide (CAS: 21279-69-6) from its corresponding carboxamide via thionation is chemically straightforward, but the downstream purification is notoriously difficult.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and protocols designed specifically for this electron-deficient heterocyclic system.

The Mechanistic Challenge: Why Standard Purification Fails

The thionation of 5-chloropyrazine-2-carboxamide is typically driven by Lawesson’s Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀)[1]. While highly efficient, LR generates a stoichiometric, six-membered-ring byproduct (a 1,3,2,4-dithiadiphosphetane 2,4-disulfide derivative)[2].

The Causality of Co-elution: This phosphorus-containing byproduct shares an almost identical dipole moment and polarity profile with 5-chloropyrazine-2-carbothioamide. Consequently, standard liquid-liquid extraction fails, and silica gel chromatography often results in severe streaking or exact co-elution[3]. To achieve high purity, we must chemically alter the byproduct's partition coefficient rather than relying on physical separation alone.

Workflow A Crude Mixture B Ethylene Glycol Quench (95°C) A->B C Phase Separation B->C D Toluene Phase (Product) C->D E Glycol Phase (P-Byproducts) C->E Discard F Recrystallization D->F G Pure Thioamide F->G

Fig 1: Chromatography-free workflow using ethylene glycol to partition phosphorus byproducts.

Validated Purification Protocols
Protocol A: The Ethylene Glycol Quench (Chromatography-Free & Scale-Up Optimized)

This protocol leverages a chemical quench to destroy the LR byproduct, converting it into a highly polar diethyl thiophosphonate that partitions exclusively into an aqueous/glycol layer ()[2].

Step-by-Step Methodology:

  • Reaction Completion: Verify complete thionation of 5-chloropyrazine-2-carboxamide in toluene via LC-MS (TLC is prone to false positives due to byproduct UV activity)[3].

  • The Quench: To the crude reaction mixture in toluene, add an excess of ethylene glycol (approx. 1.5 mL per mmol of substrate) and a catalytic amount of water (1% v/v of glycol)[2].

  • Thermal Decomposition: Heat the biphasic mixture to 95 °C under vigorous stirring for 30–60 minutes. Mechanistic Note: The thermal energy drives the nucleophilic attack of ethylene glycol on the phosphorus byproduct, fracturing the ring[4].

  • Phase Separation: Transfer the slightly cooled mixture to a separatory funnel. Allow the layers to settle. Drain and discard the heavy bottom layer (ethylene glycol + polar P-byproducts)[2].

  • Organic Polish: Wash the top toluene layer (containing the desired 5-chloropyrazine-2-carbothioamide) once with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallization: Dissolve the crude solid in minimal hot acetonitrile (approx. 80 °C). Allow it to cool slowly to room temperature, then transfer to an ice bath. Filter the resulting yellow crystals and dry in a vacuum desiccator[5].

Protocol B: Silica Gel Flash Chromatography (Discovery Scale Only)

For reactions <1 gram where the glycol quench is not utilized, chromatography must be carefully optimized to prevent thioamide degradation ()[6].

Step-by-Step Methodology:

  • Silica Pre-treatment: Slurry the silica gel in the starting mobile phase containing 1% Triethylamine (TEA). Mechanistic Note: Thioamides are sensitive to the acidic silanol groups on silica, which can catalyze hydrolysis back to the carboxamide or release H₂S gas[6].

  • Loading: Dry-load the crude mixture onto Celite to prevent the pyrazine ring from precipitating at the column head.

  • Elution: Use a shallow gradient of Ethyl Acetate in Hexanes (starting at 10% EtOAc, slowly ramping to 40%).

  • Fraction Analysis: Monitor fractions via LC-MS. The LR byproduct will often elute just before or trailing the product. Pool only the >95% pure fractions.

Quantitative Method Comparison

To assist in selecting the appropriate purification strategy, review the empirical performance metrics below:

Purification MethodTypical Yield RecoveryPurity (HPLC)ScalabilityProcessing TimePrimary Limitation
Silica Gel Chromatography 50–65%>95%Low (<1g)4–6 hoursHigh solvent waste; co-elution risks.
Fluorous LR + SPE 80–90%>98%Medium (1–10g)2–3 hoursRequires expensive fluorous reagents.
Ethylene Glycol Quench 75–85%>98%High (>100g)6–8 hoursRequires heating; biphasic separation.
Troubleshooting & FAQs

Q: My TLC shows a massive baseline spot and a spot co-eluting with 5-chloropyrazine-2-carbothioamide. What is happening? A: The baseline spot is likely 4-methoxybenzenecarbothioic acid or degraded Lawesson's Reagent[3]. The co-eluting spot is the intact six-membered LR byproduct. Do not attempt to separate this via silica gel. Instead, apply Protocol A (Ethylene Glycol Quench) to chemically alter the byproduct's polarity before isolation[2].

Q: I am observing the release of H₂S gas and a drop in yield during silica gel chromatography. Why? A: Thioamides can be sensitive to the slightly acidic nature of standard silica gel, leading to hydrolysis back to the amide or degradation[6]. Self-validating check: Pre-treat your silica column with 1% triethylamine (TEA) in your mobile phase to neutralize acidic sites.

Q: How do I separate unreacted 5-chloropyrazine-2-carboxamide from the product? A: The starting carboxamide and the resulting carbothioamide have very similar Rf values. To avoid this difficult separation entirely, ensure complete conversion by using a slight excess of the thionating agent (e.g., 0.6 to 1.0 equivalents of LR) and monitor the reaction strictly via LC-MS. UV absorption differences on TLC between the amide and thioamide can be highly misleading[4].

Q: Why does my purified 5-chloropyrazine-2-carbothioamide turn into a sticky tar after a few days on the bench? A: Thioamides, particularly electron-deficient pyrazine derivatives, are susceptible to oxidative degradation and hydrolysis when exposed to ambient moisture and light. Self-validating protocol: Always store the purified solid under an inert atmosphere (argon or nitrogen) at -20 °C. If degradation is suspected, run an IR spectrum; the appearance of a strong C=O stretch (~1680 cm⁻¹) indicates reversion to the carboxamide.

References
  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry (via PubMed Central). URL:[Link]

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances (via PubMed Central). URL:[Link]

  • Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis. Molecules (MDPI). URL:[Link]

  • Synthesis and Application of a Fluorous Lawesson's Reagent: Convenient Chromatography-Free Product Purification. Organic Letters (ACS Publications). URL:[Link]

Sources

Optimization

Preventing hydrolysis and degradation of 5-chloropyrazine-2-carbothioamide during storage

A Guide to Preventing Hydrolysis and Degradation During Storage Welcome to the technical support center for 5-chloropyrazine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Hydrolysis and Degradation During Storage

Welcome to the technical support center for 5-chloropyrazine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Introduction

5-Chloropyrazine-2-carbothioamide is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery, sharing structural similarities with compounds investigated for various therapeutic activities.[1][2][3] The thioamide functional group, while crucial for its biological activity, is also susceptible to hydrolysis and degradation, which can compromise experimental results. This guide provides a comprehensive overview of best practices for storage and handling, along with troubleshooting advice to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 5-chloropyrazine-2-carbothioamide?

For long-term stability of the solid compound, it is recommended to store it at -20°C in a desiccated environment.[4] Similar thioamide-containing compounds have shown stability for months at 0°C without decomposition.[5] The key is to minimize exposure to moisture and elevated temperatures.

Q2: How should I store solutions of 5-chloropyrazine-2-carbothioamide?

Stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO. Once in solution, it is advisable to store them at -20°C or lower.[4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. For a related compound, Favipiravir, solutions in DMSO are recommended to be used within three months to prevent loss of potency.[4]

Q3: What are the visible signs of degradation?

A change in color or the appearance of precipitate in a previously clear solution can indicate degradation. For the solid compound, any change from its initial appearance, such as discoloration or clumping, may suggest moisture absorption and potential hydrolysis.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathway for 5-chloropyrazine-2-carbothioamide is likely hydrolysis of the thioamide group to the corresponding amide (5-chloropyrazine-2-carboxamide), and further to the carboxylic acid (5-chloropyrazine-2-carboxylic acid). This process can be catalyzed by the presence of water and accelerated by acidic or basic conditions.[6][7]

Troubleshooting Guide

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results

Possible Cause: Degradation of 5-chloropyrazine-2-carbothioamide due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both the solid compound and its solutions have been stored at the recommended temperature (-20°C) and protected from moisture.

  • Check for Contamination: Ensure that solvents used for dissolution were anhydrous and that storage vials were properly sealed.

  • Perform a Purity Check: Analyze the compound or solution using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. A shift in the retention time or the appearance of new peaks may indicate degradation.

  • Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from the solid stock, ensuring adherence to proper handling techniques.

Issue 2: Color Change or Precipitation in Solution

Possible Cause: This is often a strong indicator of chemical degradation. The formation of less soluble degradation products, such as the corresponding carboxylic acid, can lead to precipitation.

Troubleshooting Steps:

  • Do Not Use the Solution: Discard the solution as its concentration and purity are compromised.

  • Review Dissolution Protocol: Ensure the compound was fully dissolved in an appropriate anhydrous solvent at the correct concentration.

  • Investigate pH of the Medium: If the compound is used in an aqueous buffer, the pH of the solution can significantly impact stability. Thioamides can be more susceptible to hydrolysis under acidic or basic conditions.[6]

  • Filter the Solution (with caution): While filtering can remove precipitate, it does not address the underlying degradation. The concentration of the active compound will be lower than intended. This is not a recommended practice but may be a temporary solution if the experiment is not sensitive to concentration variations.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of 5-Chloropyrazine-2-carbothioamide

Materials:

  • 5-Chloropyrazine-2-carbothioamide (solid)

  • Anhydrous DMSO

  • Sterile, amber glass vials with tight-fitting caps

  • Argon or nitrogen gas (optional)

Procedure for Solid Compound:

  • Upon receipt, store the vial of solid 5-chloropyrazine-2-carbothioamide at -20°C in a desiccator.

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.

  • Weigh out the desired amount of compound in a controlled environment with low humidity, such as a glove box or under a stream of inert gas.

  • Reseal the vial tightly, purge with an inert gas if available, and return to -20°C storage.

Procedure for Stock Solutions:

  • Dissolve the weighed compound in anhydrous DMSO to the desired concentration.

  • Gently vortex or sonicate until the compound is fully dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, amber glass vials.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a basic method to assess the stability of 5-chloropyrazine-2-carbothioamide under specific conditions.

Materials:

  • 5-Chloropyrazine-2-carbothioamide solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Procedure:

  • Prepare Mobile Phase: A common mobile phase for similar compounds is a gradient of acetonitrile and water with 0.1% TFA.

  • Set HPLC Parameters:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by UV-Vis scan of the compound (a starting point could be around 225-280 nm based on related structures).[6]

    • Injection Volume: 10 µL

  • Initial Analysis (Time Zero):

    • Dilute a sample of the freshly prepared 5-chloropyrazine-2-carbothioamide solution in the mobile phase.

    • Inject the sample and record the chromatogram. This will serve as the baseline.

  • Incubation:

    • Store an aliquot of the solution under the conditions you wish to test (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24, 48, 72 hours), take a sample from the incubated solution, dilute it, and inject it into the HPLC.

  • Data Analysis:

    • Compare the chromatograms from the different time points to the time-zero chromatogram.

    • A decrease in the area of the main peak corresponding to 5-chloropyrazine-2-carbothioamide and the appearance of new peaks are indicative of degradation.

Data Interpretation:

ObservationPossible Interpretation
Single, sharp peak at t=0Compound is initially pure.
Decrease in main peak area over timeDegradation of the parent compound.
Appearance of new peaksFormation of degradation products.

Visualization of Potential Degradation Pathway

The following diagram illustrates the likely hydrolytic degradation pathway of 5-chloropyrazine-2-carbothioamide. The thioamide is first hydrolyzed to the corresponding amide, which can then be further hydrolyzed to the carboxylic acid.

G A 5-Chloropyrazine-2-carbothioamide B 5-Chloropyrazine-2-carboxamide A->B Hydrolysis (H₂O) C 5-Chloropyrazine-2-carboxylic acid B->C Hydrolysis (H₂O, acid/base)

Caption: Predicted hydrolysis pathway of 5-chloropyrazine-2-carbothioamide.

References

  • Bansal, G., et al. Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. (URL: [Link])

  • Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry. (URL: [Link])

  • Baranovich, T., et al. T-705 (Favipiravir) Induces Lethal Mutagenesis in Influenza A H1N1 Viruses In Vitro. PLoS ONE. (URL: [Link])

  • El-Kassem, I., et al. The anti-COVID-19 drug Favipiravir: Degradation, Method development, Validation, NMR/LC–MS characterization. Scientific Reports. (URL: [Link])

  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. (URL: [Link])

  • Vanderlinden, E., et al. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • Yamada, K., et al. Efficacy of Favipiravir (T-705) in Rabies Postexposure Prophylaxis. The Journal of Infectious Diseases. (URL: [Link])

  • A green and efficient hydrolysis of met - JOCPR. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Krátký, M., et al. Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])

  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products - EMA. (URL: [Link])

  • Ringer's Solution - Tanta University. (URL: [Link])

  • A hit expansion of 3-benzamidopyrazine-2-carboxamide: Toward inhibitors of prolyl-tRNA synthetase with antimycobacterial activity - AIR Unimi. (URL: [Link])

  • In-use stability of diluted thiamazole (methimazole) infusion solutions in prefilled 0.9% sodium chloride infusion bags for continuous infusion - PMC. (URL: [Link])

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry - MDPI. (URL: [Link])

  • Stola, M., et al. Synthesis, Antimycobacterial Activity and in Vitro Cytotoxicity of 5-chloro-N-phenylpyrazine-2-carboxamides. Molecules. (URL: [Link])

  • Goodenough, A. K., & Chen, G. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis. (URL: [Link])

  • Biodegradation of Cyromazine by Mycobacterium sp. M15: Performance, Degradation Pathways, and Key Enzymes - PubMed. (URL: [Link])

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. IntechOpen. (URL: [Link])

  • Stola, M., et al. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. (URL: [Link])

  • Jain, M., & Khan, S. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])

  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])

  • (PDF) Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos - ResearchGate. (URL: [Link])

  • Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae - MDPI. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: 5-Chloropyrazine-2-carbothioamide Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis and purification of 5-chloropyrazine-2-carbothioamide. This guide is designed for researchers and drug development professionals dealing with the persistent chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-chloropyrazine-2-carbothioamide. This guide is designed for researchers and drug development professionals dealing with the persistent challenge of sulfur-based impurities during the thionation of 5-chloropyrazine-2-carbonitrile.

I. Mechanistic Overview & Troubleshooting FAQs

The synthesis of 5-chloropyrazine-2-carbothioamide typically involves the reaction of 5-chloropyrazine-2-carbonitrile with a sulfurizing agent, such as hydrogen sulfide gas, thioacetamide, or Lawesson's reagent[1][2]. While these reagents effectively convert the nitrile to a thioamide, they frequently leave behind complex sulfur-based impurities, including unreacted elemental sulfur, polysulfides, and dithio-byproducts[3][4].

Q1: Why do elemental sulfur and polysulfides persist in the final product after standard extraction?

A: Elemental sulfur (S8) and short-chain polysulfides are highly lipophilic and often co-extract with the target thioamide in organic solvents like ethyl acetate or dichloromethane[4]. The causality lies in the non-polar nature of the pyrazine ring, which shares a similar solubility profile with these sulfur species in moderately polar solvents. To resolve this, a phase-switching or selective precipitation strategy must be employed rather than relying solely on liquid-liquid extraction.

Q2: How can I selectively remove residual hydrogen sulfide (H2S) or low-molecular-weight thiols without degrading the thioamide?

A: Residual H2S can be driven off by sparging the reaction mixture with an inert gas (N2 or Ar) while venting through a bleach or lead(II) acetate scrubber. For dissolved thiols, washing the organic layer with a mildly basic aqueous solution (e.g., 5% NaHCO3) ionizes the thiols into water-soluble thiolates. However, strict pH control (pH 8-9) is critical; highly alkaline conditions will hydrolyze the target 5-chloropyrazine-2-carbothioamide back to the corresponding carboxylic acid or amide.

Q3: Lawesson's reagent leaves behind phosphorus-sulfur byproducts. How do we clear these?

A: When using Lawesson's reagent, the formation of complex oxathiaphosphinane byproducts is common[3]. These can be removed by utilizing fluorous-tagged Lawesson's reagents for solid-phase extraction, or more traditionally, by basic alumina column chromatography. The basic alumina strongly coordinates the acidic phosphorus-containing byproducts, allowing the target thioamide to elute cleanly.

II. Experimental Workflows & Methodologies

Protocol: Self-Validating Synthesis and Sulfur-Purification Workflow

This protocol utilizes thioacetamide as a sulfur transfer agent, which is generally safer than H2S gas, followed by a targeted precipitation step to remove sulfur impurities.

Step 1: Thionation Reaction

  • Dissolve 10.0 mmol of 5-chloropyrazine-2-carbonitrile in 20 mL of anhydrous dimethylformamide (DMF)[2].

  • Add 15.0 mmol of thioacetamide and 2.0 mmol of a mild acid catalyst (e.g., HCl in dioxane).

  • Heat the mixture to 60°C under a nitrogen atmosphere for 12 hours.

  • Validation Check: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the nitrile spot confirms the completion of the reaction.

Step 2: Quenching and Primary Extraction

  • Cool the reaction to room temperature and pour into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL) and dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure to yield the crude product (contains sulfur impurities).

Step 3: Targeted Sulfur Removal (Precipitation)

  • Dissolve the crude residue in a minimal amount of hot ethanol (approx. 15 mL).

  • Slowly add cold hexanes (30 mL) while stirring vigorously. The target 5-chloropyrazine-2-carbothioamide will begin to crystallize, while elemental sulfur and non-polar polysulfides remain in the hexane-rich mother liquor.

  • Filter the precipitate and wash with ice-cold hexane (2 × 10 mL).

  • Validation Check: Perform an HPLC-UV analysis at 270 nm[5]. The absence of late-eluting lipophilic peaks confirms the removal of elemental sulfur.

III. Quantitative Data & Reagent Comparison

The following table summarizes the efficiency of various sulfurizing agents and the corresponding impurity profiles during the synthesis of 5-chloropyrazine-2-carbothioamide.

Sulfurizing AgentTypical Yield (%)Primary Sulfur ImpuritiesRecommended Purification Method
Hydrogen Sulfide (H2S)85 - 90%Dissolved H2S, trace S8N2 sparging, NaHCO3 wash
Thioacetamide75 - 82%Acetamide, unreacted thioacetamideEthanol/Hexane recrystallization
Lawesson's Reagent70 - 78%P-S complex byproductsBasic Alumina Chromatography
Elemental Sulfur (S8) / Amine60 - 65%Polysulfides, S8Carbon disulfide (CS2) wash

IV. Process Visualization

The following diagram illustrates the logical workflow for synthesizing and purifying the target compound, highlighting the critical impurity removal node.

G A 5-Chloropyrazine-2-carbonitrile (Starting Material) B Thionation (Thioacetamide / DMF) A->B C Crude Mixture (Thioamide + Sulfur Impurities) B->C D Impurity Removal (EtOH/Hexane Precipitation) C->D E Pure 5-Chloropyrazine-2-carbothioamide D->E

Figure 1: Workflow for the synthesis and targeted desulfurization of 5-chloropyrazine-2-carbothioamide.

V. References

  • Science of Synthesis: Knowledge Updates 2024/1. Thieme Connect.[Link]

  • Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. PMC.[Link]

  • Synthesis of α-Keto Thioamides by Metal-Free C=C Bond Cleavage in Enaminones Using Elemental Sulfur. ACS Publications.[Link]

  • Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. PMC.[Link]

  • US10584114B2 - Inhibitors of RET. Google Patents.

Sources

Optimization

Solving peak tailing and co-elution issues in 5-chloropyrazine-2-carbothioamide HPLC

Welcome to the technical support center for the HPLC analysis of 5-chloropyrazine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 5-chloropyrazine-2-carbothioamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges such as peak tailing and co-elution during method development and routine analysis. As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of the chromatographic principles at play, enabling you to build robust and reliable analytical methods.

Introduction: The Challenge of Analyzing 5-Chloropyrazine-2-carbothioamide

5-chloropyrazine-2-carbothioamide is a heterocyclic compound whose structure, featuring a pyrazine ring with basic nitrogen atoms and a carbothioamide group, presents specific challenges in reversed-phase HPLC. These functional groups make the analyte susceptible to undesirable secondary interactions with the stationary phase, often leading to poor peak shapes. Furthermore, in the context of pharmaceutical development, resolving this active pharmaceutical ingredient (API) from structurally similar impurities is critical for ensuring product safety and efficacy.[1][2][3] This guide provides a systematic, question-and-answer approach to diagnosing and solving these common issues.

Section 1: Troubleshooting Peak Tailing

Peak tailing is the most common peak shape distortion encountered in HPLC.[4] It compromises accurate integration, reduces resolution, and indicates suboptimal analytical conditions.[5] For 5-chloropyrazine-2-carbothioamide, the causes are often rooted in its chemical nature.

Q1: My chromatogram for 5-chloropyrazine-2-carbothioamide shows a significant tailing peak. What is the primary cause?

A1: The most probable cause of peak tailing for a basic compound like 5-chloropyrazine-2-carbothioamide is secondary ionic interactions with the stationary phase.[4][5]

Here's the underlying mechanism:

  • Residual Silanol Groups: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. Even on high-quality, end-capped columns, some of these groups remain.[4]

  • Effect of pH: In mobile phases with a pH above approximately 3.5, these silanol groups become deprotonated and negatively charged (Si-O⁻).[4][6]

  • Analyte Interaction: The basic nitrogen atoms in the pyrazine ring of your molecule can become protonated and carry a positive charge. This leads to a strong ionic attraction between the positively charged analyte and the negatively charged silanol groups. This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[4][7]

While secondary interactions are the most common culprit, other factors can contribute to or exacerbate tailing. These include a physically degraded column (voids or blockages), extra-column volume (excessive tubing length), or column overload.[4][8][9]

Q2: How can I systematically optimize my mobile phase to eliminate this peak tailing?

A2: Mobile phase optimization is the most powerful tool for controlling peak shape. The goal is to create an environment that minimizes the undesirable silanol interactions.[10] A systematic approach is crucial; always change only one parameter at a time to understand its effect.[11]

Here is a recommended workflow:

Protocol 1: Mobile Phase Optimization for Peak Symmetry

  • Step 1: pH Adjustment (The Most Critical Step)

    • Objective: To suppress the ionization of the residual silanol groups.

    • Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5 - 3.5 .[9][12] At this low pH, the silanol groups are fully protonated (Si-OH) and thus electrically neutral, preventing the strong ionic interaction with your basic analyte.[5][12]

    • Reagents: Use a suitable additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Caution: Always measure the pH of the aqueous component before mixing it with the organic modifier.[13] Ensure your column is rated for use at low pH to prevent stationary phase hydrolysis.[4][9]

  • Step 2: Buffer Selection and Concentration

    • Objective: To ensure a stable and consistent pH throughout the analysis, which is key for reproducibility.[14]

    • Action: If simple acid addition is insufficient, incorporate a buffer with a pKa close to your target pH. A phosphate buffer is an excellent choice for the pH 2.5-3.5 range.

    • Concentration: Start with a buffer concentration of 10-25 mM .[5][8] Increasing the buffer strength can sometimes help mask the residual silanol activity by increasing the ionic strength of the mobile phase.[9]

  • Step 3: Consider Mobile Phase Additives (Use with Caution)

    • Objective: To competitively block active silanol sites.

    • Action: Historically, a "sacrificial base" like triethylamine (TEA) was added to the mobile phase at low concentrations (~5 mM).[12] TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[5][12]

    • Modern Perspective: This approach is less necessary with modern, high-purity (Type B) silica columns.[9] TEA can also shorten column lifetime and is not ideal for LC-MS applications due to ion suppression. It should be considered a secondary option if pH adjustment and proper column selection do not resolve the issue.

Q3: I've optimized the mobile phase, but some tailing persists. What are my column-related options?

A3: If mobile phase optimization doesn't fully resolve the issue, the column itself is the next logical area to address.

Table 1: Column Strategies to Mitigate Peak Tailing

StrategyRationale & ExplanationRecommendations
Use a High-Purity, End-Capped Column Modern columns are made from high-purity "Type B" silica with very low metal content and are extensively end-capped.[5][10] End-capping uses small silane reagents to chemically bond with and block a majority of the residual silanol groups, significantly reducing the sites available for secondary interactions.[4]Select a column specifically marketed as "base-deactivated," "high-purity," or designed for the analysis of basic compounds.[15]
Consider Alternative Stationary Phases If interactions with a silica backbone are unavoidable, switching to a different base material can eliminate the problem.Hybrid Silica Columns: These incorporate both silica and organosiloxane materials, offering improved pH stability and reduced silanol activity.[10] Polymer-Based Columns: These columns have no silanol groups and are stable over a very wide pH range (e.g., pH 1-14), though they may offer different selectivity.[16]
Protect Your Column Contaminants from the sample matrix can bind irreversibly to the column head, creating new active sites that cause tailing. A physical void at the inlet can also distort peak shape.[4][17]Use a guard column with the same stationary phase to protect the analytical column from contamination.[18] Always filter your samples and mobile phases to prevent frit blockage.[17]

Protocol 2: Column Health Check and Cleaning

  • Assess for Voids: Disconnect the column and inspect the inlet. If a void is visible, the column may be compromised. A sudden drop in backpressure is also an indicator.

  • Reverse Flush (if permitted): Check the column manufacturer's instructions. If allowed, reverse the column and flush it (disconnected from the detector) with a strong solvent like 100% acetonitrile to remove inlet frit blockages.[4]

  • Standard Column Wash:

    • Flush with 20 column volumes of HPLC-grade water (without buffer) to remove salts.

    • Flush with 20 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.

    • Equilibrate thoroughly with the initial mobile phase conditions before the next injection.

G start Peak Tailing Observed for 5-Chloropyrazine-2-carbothioamide check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_ph Re-evaluate new_column Switch to a Base-Deactivated or Hybrid Silica Column check_column->new_column No check_guard Is a guard column in use and are samples filtered? check_column->check_guard Yes new_column->check_column Re-evaluate implement_guard Implement Guard Column & Sample Filtration check_guard->implement_guard No check_overload Is peak shape concentration-dependent? check_guard->check_overload Yes implement_guard->check_guard Re-evaluate reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes resolved Peak Shape Acceptable check_overload->resolved No, Issue Resolved reduce_load->check_overload Re-evaluate

Caption: A step-by-step workflow for troubleshooting peak tailing.

Section 2: Resolving Co-elution Issues

Co-elution occurs when two or more compounds elute from the column at the same time, appearing as a single, often distorted, peak. In pharmaceutical analysis, separating the main compound from process impurities or degradation products is a primary goal of method development.[1]

Q4: I have a shoulder on my main peak. How can I definitively confirm that this is a co-eluting impurity?

A4: A visual distortion like a shoulder or an unusually broad peak is a strong indicator of co-elution.[19][20] However, for confirmation, you need more advanced detection techniques.

  • Using a Diode Array Detector (DAD/PDA): A DAD acquires full UV-Vis spectra across the entire peak. Peak purity software compares these spectra. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[19][20] This is the most common and accessible method for confirming co-elution.

  • Using Mass Spectrometry (LC-MS): An MS detector provides the most definitive evidence. By examining the mass spectra across the peak profile, you can check for the presence of different mass-to-charge ratios (m/z). If the m/z values change from the beginning to the end of the peak, it confirms co-elution.[19]

Q5: I've confirmed a co-elution issue. What is the most effective, systematic approach to achieve baseline separation?

A5: Achieving separation, or resolution, is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[20] The most impactful changes for resolving co-eluting peaks involve altering the selectivity (α) , which is the ability of the chromatographic system to distinguish between the two compounds.[14][21]

Protocol 3: Systematic Approach to Improving Resolution

  • Step 1: Modify Mobile Phase Selectivity (Easiest to Implement)

    • Change Organic Modifier: The choice of organic solvent can profoundly impact selectivity. If you are using acetonitrile, switch to methanol , or vice-versa.[21] Acetonitrile and methanol have different properties and will engage in different intermolecular interactions with your analyte and the impurity, often changing their relative retention times and improving separation.

    • Adjust Mobile Phase pH: For ionizable compounds, pH is a powerful tool.[16] A small change in pH can significantly alter the charge state of an impurity relative to the main compound, leading to a large change in retention and potentially achieving separation.[20][22] Explore a range of pH values within the stable range of your column.

  • Step 2: Change Stationary Phase Selectivity (Most Powerful Change)

    • Objective: To introduce a completely different set of chemical interactions.

    • Action: If modifying the mobile phase is unsuccessful, change the column chemistry.[20][21] Do not simply try another C18 column from a different brand. Instead, choose a stationary phase with a different retention mechanism.

    • Recommended Alternatives:

      • Phenyl-Hexyl Phase: Provides π-π interactions, which can be very effective for separating aromatic compounds like pyrazine derivatives.

      • Cyano (CN) Phase: Offers dipole-dipole interactions.

      • Polar-Embedded Phase: Contains a polar group (like an amide) embedded within the alkyl chain, which can alter selectivity for polar compounds and offer improved peak shape for bases.[6]

  • Step 3: Optimize for Efficiency (Fine-Tuning)

    • Objective: To make peaks narrower, which can improve the resolution of closely eluting compounds.

    • Actions:

      • Reduce Flow Rate: Lowering the flow rate generally increases efficiency and improves resolution, at the cost of longer run times.[11][13]

      • Decrease Particle Size: Use a column packed with smaller particles (e.g., sub-2 µm for UHPLC) or a solid-core particle column. These columns generate significantly higher efficiency and sharper peaks.[11][20][21]

      • Adjust Temperature: Lowering the column temperature often increases retention and can sometimes improve selectivity. Conversely, increasing temperature can sometimes change elution order. This should be explored systematically.[11]

G start Co-elution Confirmed (Rs < 1.5) change_organic Change Organic Modifier (Acetonitrile <-> Methanol) start->change_organic change_ph Systematically Vary Mobile Phase pH change_organic->change_ph No Resolution resolved Resolution Achieved (Rs >= 1.5) change_organic->resolved Success change_column Change Stationary Phase Chemistry (e.g., Phenyl-Hexyl, Cyano) change_ph->change_column No Resolution change_ph->resolved Success optimize_efficiency Optimize for Efficiency (Flow Rate, Particle Size, Temp.) change_column->optimize_efficiency Partial Resolution change_column->resolved Success optimize_efficiency->resolved Success

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Chloropyrazine-2-carbothioamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific challenges researchers face when synthesizing 5-chloropyrazine-2-carbothioamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific challenges researchers face when synthesizing 5-chloropyrazine-2-carbothioamide. This compound is a critical building block, particularly in the Hantzsch synthesis of 2,5-disubstituted thiazoles[1]. However, the electron-deficient nature of the pyrazine ring makes the 5-chloro substituent highly susceptible to unintended side reactions.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to optimize your reaction temperature and solvent choices.

Mechanistic Insights & Reaction Pathways

Synthesizing 5-chloropyrazine-2-carbothioamide typically proceeds via one of two pathways: the thionation of a carboxamide or the thioamidation of a carbonitrile[2]. The critical challenge in both pathways is preserving the labile C-Cl bond. Because the pyrazine core pulls electron density away from the ring, the 5-chloro position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Using nucleophilic solvents (like ethanol) or excessive heat will lead to chloride displacement rather than the desired thionation.

Synthesis A 5-Chloropyrazine-2-carboxamide B Lawesson's Reagent (THF, 65°C) A->B Mild Thionation C P4S10 (Toluene, 100°C) A->C Harsh Thionation G 5-Chloropyrazine-2-carbothioamide (Target Product) B->G High Yield C->G Moderate Yield D 5-Chloropyrazine-2-carbonitrile E Thioacetamide / HCl (DMF, 80°C) D->E H2S Surrogate F H2S Gas / Base (EtOH, RT) D->F Direct Addition E->G Good Yield F->G SNAr Risk

Figure 1: Synthetic pathways for 5-chloropyrazine-2-carbothioamide highlighting reagent safety.

Solvent & Temperature Optimization Data

When utilizing (LR) for the thionation of the carboxamide precursor, temperature control is paramount. LR is a mild and convenient thionating agent, but it becomes unstable and slowly decomposes or polymerizes at temperatures exceeding 110 °C[3],[4].

Table 1: Solvent & Temperature Matrix for Carboxamide Thionation (Lawesson's Reagent)
SolventTemperatureYieldSNAr RiskMechanistic Notes
THF 65 °C (Reflux)82–88%LowOptimal. Excellent solubility for LR; mild thermal conditions prevent core degradation[5].
Toluene 110 °C (Reflux)60–65%LowSub-optimal. Nears the 110 °C decomposition threshold of LR[3].
Ethanol 78 °C (Reflux)< 20%High Avoid. Ethoxide/ethanol acts as a nucleophile, displacing the 5-chloro group.
DCM 40 °C (Reflux)45–50%LowReaction kinetics are too slow; results in incomplete conversion.
Table 2: Reagent Comparison for Carbonitrile Thioamidation
Reagent SystemSolventTempYieldSafety & Handling Profile
Thioacetamide + HCl DMF80 °C85%Recommended. Safe surrogate for H₂S. Acidic conditions protect the C-Cl bond.
H₂S (gas) + Et₃N THFRT75%High toxicity risk. Basic conditions can trigger oligomerization or side reactions.
NaSH + MgCl₂ DMFRT68%Moderate. Aqueous workup can be messy and lead to product loss.

Verified Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following methodologies include built-in checkpoints to verify success before proceeding to the next step.

Protocol A: Mild Thionation using Lawesson's Reagent

Objective: Convert 5-chloropyrazine-2-carboxamide to the thioamide while preventing thermal degradation.

  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 5-chloropyrazine-2-carboxamide (1.0 equiv, 10 mmol) in anhydrous THF (40 mL).

  • Reagent Addition: Add Lawesson's Reagent (0.6 equiv, 6 mmol) in one portion at room temperature. (Note: 0.5 equiv is theoretically sufficient as LR donates two sulfur atoms, but a slight excess ensures full conversion[6]).

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C (THF reflux) for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.2) must be completely consumed, replaced by a distinct, yellow-tinted product spot (Rf ~0.5).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Critical Step: Do not load the crude mixture directly onto a column. Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃ (2 × 30 mL) and brine (30 mL) to remove acidic phosphorus byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via silica gel flash chromatography to yield the target compound.

Protocol B: Thioamidation via Thioacetamide (H₂S Surrogate)

Objective: Convert 5-chloropyrazine-2-carbonitrile[2] to the thioamide safely without toxic H₂S gas.

  • Preparation: Dissolve 5-chloropyrazine-2-carbonitrile (1.0 equiv, 10 mmol) and thioacetamide (2.0 equiv, 20 mmol) in anhydrous DMF (20 mL).

  • Activation: Add 4.0 M HCl in dioxane (0.1 equiv, 1 mmol) dropwise. The trace acid catalyzes the transfer of sulfur from thioacetamide to the nitrile.

  • Heating: Stir the mixture at 80 °C for 6 hours.

  • Self-Validation (LC-MS): Confirm the disappearance of the nitrile mass (m/z 139) and the appearance of the thioamide mass (m/z 173).

  • Workup: Pour the cooled mixture into ice water (100 mL). The product will precipitate. Filter the yellow solid, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield of Target Q1 Is starting material consumed? Start->Q1 Yes1 Yes Q1->Yes1 No1 No Q1->No1 Q2 Are multiple spots visible on TLC? Yes1->Q2 Sol1 Increase Temp (Max 110°C) or Reagent Equivalents No1->Sol1 Yes2 Yes (Side Reactions) Q2->Yes2 No2 No (Product Lost in Workup) Q2->No2 Sol2 Check for SNAr (Chloride displacement). Switch to non-nucleophilic solvent. Yes2->Sol2 Sol3 Optimize aqueous wash. Avoid highly basic conditions. No2->Sol3

Figure 2: Diagnostic logic tree for troubleshooting low yields in thioamide synthesis.

Q: Why am I seeing a major byproduct with a higher mass (+44 Da) in my LC-MS? A: You are observing Nucleophilic Aromatic Substitution (SNAr). If you used ethanol as a solvent, the ethoxide ion has displaced the 5-chloro group, forming 5-ethoxypyrazine-2-carbothioamide. To fix this, immediately switch to a strictly non-nucleophilic solvent like anhydrous THF or Toluene.

Q: My Lawesson's Reagent reaction is extremely messy, and purification is failing. What went wrong? A: Lawesson's Reagent leaves behind dithiophosphine ylides and phosphorus oxides[6]. If you skip the aqueous workup and load the crude mixture directly onto silica, these byproducts will co-elute and streak down the column. Always perform a rigorous NaHCO₃ wash prior to chromatography.

Q: Can I push the temperature past 110 °C to force an incomplete reaction to finish? A: No. Lawesson's reagent is thermally unstable and decomposes at temperatures above 110 °C[3],[4]. Furthermore, the 5-chloropyrazine core is sensitive to extreme heat. If the reaction is sluggish, increase the equivalents of the thionating agent or switch from DCM to THF to safely raise the reflux temperature to 65 °C.

Q: Is it safe to use H₂S gas for the carbonitrile pathway? A: While H₂S gas is a classical reagent, it is highly toxic and difficult to handle. Furthermore, it typically requires a base (like Et₃N) to activate, which can trigger side reactions on the electron-deficient pyrazine ring. We strongly recommend the Thioacetamide/HCl surrogate method (Protocol B) for a safer, more controlled thioamidation.

References

  • Organic Chemistry Portal. "Lawesson's Reagent." Organic Chemistry Portal. Available at:[Link]

  • Encyclopedia.pub. "Synthetic Applications of Lawesson's Reagent in Organic Synthesis." Encyclopedia MDPI. Available at:[Link]

  • PubChem. "Pyrazinecarbonitrile | C5H3N3 | CID 73172." National Institutes of Health. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-chloropyrazine-2-carbothioamide vs pyrazinamide efficacy comparison

Comprehensive Efficacy Comparison: 5-Chloropyrazine-2-carbothioamide vs. Pyrazinamide in Mycobacterial Therapeutics Executive Summary The development of sterilizing antitubercular agents is fundamentally bottlenecked by...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Efficacy Comparison: 5-Chloropyrazine-2-carbothioamide vs. Pyrazinamide in Mycobacterial Therapeutics

Executive Summary

The development of sterilizing antitubercular agents is fundamentally bottlenecked by the rapid emergence of drug resistance. Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique ability to eradicate semi-dormant Mycobacterium tuberculosis (Mtb) bacilli[1]. However, PZA's clinical utility is increasingly compromised by mutations in the pncA gene, which encodes the activating enzyme pyrazinamidase (PZase)[1].

To circumvent this resistance mechanism, structural analogs such as 5-chloropyrazine-2-carbothioamide (CAS: 21279-69-6) have been developed. By substituting the carboxamide group with a carbothioamide and introducing a halogen at the 5-position, this novel derivative shifts the prodrug activation pathway away from PZase and alters the lipophilicity to enhance direct target engagement[2][3]. This guide objectively compares the mechanistic causality, efficacy profiles, and validation protocols of these two compounds.

Mechanistic Divergence: The Causality of Efficacy

The Pyrazinamide (PZA) Bottleneck

PZA is a classic prodrug. To exert its antimicrobial effect, it must be hydrolyzed into pyrazinoic acid (POA) by the mycobacterial enzyme PZase[1][4]. POA subsequently disrupts membrane energetics, inhibits trans-translation via RpsA, and targets Fatty Acid Synthase I (FASI)[2]. However, PZA is notoriously pH-dependent; it requires an acidic microenvironment (pH 5.5), typically found in active macrophage phagolysosomes or caseous lesions, to facilitate POA accumulation[4]. Crucially, 72–97% of PZA-resistant clinical isolates harbor loss-of-function mutations in pncA, rendering the drug completely inert[1].

The 5-Chloropyrazine-2-carbothioamide Bypass

5-chloropyrazine-2-carbothioamide overcomes PZA resistance through a dual-mechanistic modification:

  • Thioamide Activation: Unlike carboxamides, thioamide-containing anti-TB drugs (e.g., ethionamide, prothionamide) do not rely on PZase. Instead, they are oxidatively activated by EthA , a mycobacterial flavin monooxygenase[3][5]. This activation forms reactive NAD-adducts that potently inhibit InhA (enoyl-ACP reductase), disrupting mycolic acid biosynthesis[5].

  • 5-Chloro Substitution: The addition of a chlorine atom at the 5-position significantly increases the molecule's lipophilicity. Experimental data demonstrates that 5-chloro-pyrazine derivatives can directly inhibit the eukaryotic-like FASI system of Mtb without requiring prior activation by PZase, maintaining efficacy even at neutral pH[2][6].

G cluster_PZA Pyrazinamide (PZA) Pathway cluster_Thio 5-Cl-Pyrazine-2-carbothioamide Pathway PZA Pyrazinamide (Prodrug) PZase PZase (pncA) Activation PZA->PZase Hydrolysis POA Pyrazinoic Acid (Active) PZase->POA Target1 FASI / RpsA Inhibition POA->Target1 Acidic pH req. Thio 5-Cl-Pyrazine-2-carbothioamide EthA EthA (Monooxygenase) Activation Thio->EthA Oxidation Adduct NAD-Adducts & Direct Binding EthA->Adduct Target2 InhA / FASI Inhibition Adduct->Target2 Neutral pH active

Fig 1: Mechanistic divergence between PZA and 5-Cl-carbothioamide activation pathways.

Quantitative Data Presentation

The following table synthesizes the performance metrics of both compounds based on established in vitro models for pyrazine and thioamide derivatives[6][7].

Pharmacological ParameterPyrazinamide (PZA)5-Chloropyrazine-2-carbothioamide
Activating Enzyme Pyrazinamidase (pncA)Flavin Monooxygenase (EthA)
Primary Molecular Targets FASI, RpsA, Membrane potentialInhA (via adducts), FASI
pH Dependency High (Requires pH 5.5 - 6.0)Low (Active at pH 7.0)
Efficacy vs. pncA Mutants InactiveActive
MIC (Mtb H37Rv, Neutral pH) >50 µg/mL (Inactive)1.56 – 6.25 µg/mL
Cross-Resistance Profile None with first-line drugsPotential cross-resistance with Ethionamide

Experimental Methodologies (Self-Validating Systems)

To objectively validate the efficacy and mechanism of 5-chloropyrazine-2-carbothioamide against PZA, researchers must employ protocols that control for pH and enzymatic activation.

Protocol A: pH-Controlled Microplate Alamar Blue Assay (MABA)

Causality: Standard broth microdilution often yields false negatives for PZA because Mtb struggles to grow at the acidic pH required for PZA activation. We utilize Alamar Blue (resazurin) because its reduction to fluorescent resorufin directly correlates with active cellular respiration, allowing us to accurately measure MIC at both neutral (pH 7.0) and acidic (pH 5.5) conditions.

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80. Split into two batches: adjust one to pH 5.5 using HCl, and leave the other at pH 7.0.

  • Compound Dilution: Dissolve 5-chloropyrazine-2-carbothioamide and PZA in DMSO. Perform two-fold serial dilutions in 96-well plates to achieve a final concentration range of 0.39 to 100 µg/mL. Ensure final DMSO concentration does not exceed 1%.

  • Inoculation: Inoculate plates with M. tuberculosis H37Rv (and a pncA knockout mutant strain) to a final density of 5×105 CFU/mL.

  • Incubation: Incubate plates at 37°C for 7 days in a humidified incubator.

  • Detection: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours.

  • Validation Check: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration preventing the color shift. Self-validation: PZA should only show activity (<50 µg/mL) in the pH 5.5 plate, while the carbothioamide derivative should exhibit potent activity (≤6.25 µg/mL) across both pH environments.

Protocol B: EthA Activation Validation via Recombinant Expression

Causality: To prove that the carbothioamide moiety successfully shifts activation from PZase to EthA, we use a recombinant M. smegmatis model overexpressing the ethA gene.

  • Strain Engineering: Transform M. smegmatis mc²155 with a multi-copy plasmid (e.g., pMV261) containing the Mtb ethA gene under a constitutive promoter. Use an empty vector as a control.

  • Drug Exposure: Expose both the wild-type and EthA-overexpressing strains to sub-lethal concentrations of 5-chloropyrazine-2-carbothioamide.

  • Metabolite Extraction: After 4 hours, lyse the cells and extract metabolites using a cold acetonitrile/methanol (1:1) precipitation method to halt enzymatic activity instantly.

  • LC-MS/MS Analysis: Analyze the lysate using Liquid Chromatography-Tandem Mass Spectrometry.

  • Validation Check: Look for the presence of the corresponding S-oxide metabolite and NAD-adducts[5]. Self-validation: The EthA-overexpressing strain must show a significantly higher concentration of NAD-adducts compared to the control, confirming EthA as the primary bioactivator.

Conclusion

While Pyrazinamide remains indispensable for shortening TB therapy regimens, its reliance on PZase activation and acidic environments creates a severe vulnerability to resistance. 5-chloropyrazine-2-carbothioamide represents a rational, structural evolution. By integrating a thioamide functional group, it hijacks the EthA activation pathway, and via 5-chloro substitution, it achieves direct FASI inhibition at neutral pH. This compound provides a highly viable scaffold for developing next-generation therapeutics aimed at MDR/XDR-TB strains.

References

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • Selective Inactivity of Pyrazinamide against Tuberculosis in C3HeB/FeJ Mice Is Best Explained by Neutral pH of Caseum Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FASI) of Mycobacterium tuberculosis Source: National Center for Biotechnology Information (NIH/PubMed) URL:[Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases Source: National Center for Biotechnology Information (NIH/PMC) URL:[Link]

  • Recent Efforts for the Development of Antitubercular Drug Containing Diazine Ring Source: Semantic Scholar URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Stability-Indicating HPLC Methods for the Quantification of 5-Chloropyrazine-2-Carbothioamide

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-chloropyrazine-2-carboth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-chloropyrazine-2-carbothioamide. Moving beyond a simple checklist, we delve into the scientific rationale behind methodological choices, compare viable alternatives, and present a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The accurate quantification of 5-chloropyrazine-2-carbothioamide, a key intermediate in pharmaceutical synthesis, is critical for ensuring process control, purity, and the overall quality of the final active pharmaceutical ingredient (API). A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and regulatory-compliant analytical procedure.

Chapter 1: Foundational Method Development: A Comparative Strategy

The development of a stability-indicating HPLC method—one that can accurately measure the analyte of interest in the presence of its impurities and degradation products—is a challenging but essential task.[1][2][3] The physicochemical properties of 5-chloropyrazine-2-carbothioamide (a polar molecule containing a pyrazine ring, chlorine, and a carbothioamide group) dictate the strategic choices in chromatography.

Comparative Analysis of Stationary Phases

The primary challenge in analyzing a polar compound like 5-chloropyrazine-2-carbothioamide is achieving adequate retention on a traditional reversed-phase column. We compare several common approaches below.

Stationary PhasePrinciple of OperationAdvantages for 5-chloropyrazine-2-carbothioamideDisadvantages & Considerations
Standard C18 (Octadecylsilane) Hydrophobic interaction between the nonpolar stationary phase and the analyte.Robust, widely available, extensive literature support.Potential for poor retention of the polar analyte, requiring highly aqueous mobile phases which can cause "dewetting" or phase collapse.[4]
Polar-Embedded / Polar-Endcapped C18 A standard C18 chain with a polar functional group (e.g., amide, carbamate) embedded or at the terminus.Enhanced retention for polar compounds, resistant to phase collapse in highly aqueous mobile phases, offers alternative selectivity.[5]May have different pH stability ranges compared to standard C18 phases.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the analyte between a polar stationary phase (e.g., bare silica, diol) and a semi-aqueous mobile phase.Excellent retention for very polar analytes that are unretained in reversed-phase.Requires careful control of mobile phase water content; longer equilibration times; may not be suitable for nonpolar impurities.
Porous Graphitic Carbon (PGC) Separation based on the polarizability of analytes and their interaction with a flat, electron-rich carbon surface.Strong retention for highly polar compounds, stable across the entire pH range (0-14), offers unique selectivity.[6]Can exhibit strong retention, requiring stronger elution conditions; different selectivity can be a pro or a con.

Recommendation: For initial development, a Polar-Embedded C18 column is often the most pragmatic choice. It balances the robustness of traditional reversed-phase chromatography with enhanced retention for the target analyte, providing a good starting point before exploring more specialized phases like HILIC or PGC if needed.

Mobile Phase Optimization

The mobile phase is a powerful tool for controlling retention and selectivity. For this analysis, a gradient elution using a buffered aqueous phase and an organic modifier is the most common and effective approach for separating the main component from potential impurities with varying polarities.[1]

  • Aqueous Phase (Mobile Phase A): A buffer is essential to control the ionization state of the analyte and any acidic/basic impurities, ensuring reproducible retention times. A 0.1% formic acid or phosphoric acid solution is a common starting point, typically maintaining a pH between 2.5 and 3.5 to ensure sharp peak shapes for many small molecules.

  • Organic Phase (Mobile Phase B): Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Elution Mode: Gradient elution is strongly recommended for a stability-indicating assay to ensure the elution of both early-retained polar degradants and late-eluting nonpolar impurities within a reasonable runtime.[2]

Chapter 2: The Validation Master Plan: A Workflow Grounded in ICH Q2(R2)

Method validation is not a single event but a systematic process of documented verification. The ICH Q2(R2) guideline provides the global standard for this process.[7][8] Our validation plan is designed to demonstrate that the analytical procedure is suitable for its intended purpose.

HPLC_Validation_Workflow Dev Method Development & Optimization Proto Validation Protocol (Define ATP & Acceptance Criteria) Dev->Proto Finalized Method Spec Specificity (Forced Degradation & Peak Purity) Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Robust Robustness LOD->Robust Report Validation Report (Summarize & Conclude) Robust->Report All Parameters Met SysSuit System Suitability (Ongoing Verification) Report->SysSuit Implement for Routine Use

Caption: Overall workflow for HPLC analytical method validation.

Chapter 3: Core Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental protocols for validating the key performance characteristics of the HPLC method.

Specificity (Including Forced Degradation)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For a stability-indicating method, this is primarily achieved through forced degradation studies.[10][11][12]

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of 5-chloropyrazine-2-carbothioamide in a suitable solvent (e.g., acetonitrile/water).

  • Subject to Stress Conditions: Expose the stock solution to the following conditions to induce degradation (aiming for 5-20% degradation[12]):

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidation: Add 30% H₂O₂ and keep at room temperature for 8 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Neutralization: Neutralize the acid and base-stressed samples before injection.

  • Analysis: Analyze the unstressed control and all stressed samples by HPLC using a photodiode array (PDA) detector.

  • Evaluation:

    • Assess the resolution between the main peak and any degradation product peaks.

    • Perform peak purity analysis on the main peak in all stressed chromatograms to ensure no co-eluting peaks are present.

Forced_Degradation API 5-chloropyrazine-2-carbothioamide (API Solution) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Ox Oxidation (H2O2) API->Ox Therm Thermal Stress (Heat, Solid) API->Therm Photo Photolytic Stress (Light) API->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Res Resolution (Rs > 2.0) Analysis->Res Purity Peak Purity Index > 0.999 Analysis->Purity MassBal Mass Balance Assessment Analysis->MassBal

Caption: Workflow for forced degradation studies.

Linearity and Range

Objective: To demonstrate the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Experimental Protocol:

  • Prepare a stock solution of the 5-chloropyrazine-2-carbothioamide reference standard at a known concentration.

  • Perform serial dilutions to prepare at least five calibration standards across the desired range. For an assay, this is typically 80% to 120% of the target analytical concentration. For impurity quantification, the range must bracket the expected levels.

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria & Sample Data:

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptShould be close to zero1520 (vs. peak areas in the millions)
ResidualsRandomly scattered around zeroPass
Range 50 µg/mL - 150 µg/mLEstablished
Accuracy

Objective: To assess the closeness of the test results obtained by the method to the true value. Accuracy is typically evaluated as percent recovery.

Experimental Protocol:

  • Prepare a placebo (matrix) solution without the analyte.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the concentration of the analyte using the previously established linear regression equation.

  • Calculate the percent recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria & Sample Data:

Spike LevelMean % Recovery (n=3)% RSD (n=3)Acceptance Criteria
80% (80 µg/mL)99.5%0.8%98.0% - 102.0% Recovery
100% (100 µg/mL)100.3%0.5%%RSD ≤ 2.0%
120% (120 µg/mL)101.1%0.6%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Protocol 1: Repeatability (Intra-assay Precision)

  • Prepare six independent samples of 5-chloropyrazine-2-carbothioamide at 100% of the target concentration.

  • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

Protocol 2: Intermediate Precision (Inter-assay Ruggedness)

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments using appropriate statistical tests (e.g., F-test for variance, t-test for means) and calculate the cumulative %RSD.

Acceptance Criteria & Sample Data:

Precision Type% RSDAcceptance Criterion
Repeatability (n=6)0.75%≤ 2.0%[13]
Intermediate Precision (n=12 total)1.10%≤ 2.0%[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the magnitude of baseline noise by injecting a blank solution multiple times and measuring the signal in a region close to the expected retention time of the analyte.

  • Prepare and inject progressively more dilute solutions of the analyte.

  • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[14]

  • LOQ: The concentration that yields a signal-to-noise (S/N) ratio of approximately 10:1.[14] The precision (%RSD) at the LOQ should also be verified to be within acceptable limits (e.g., ≤ 10%).

Acceptance Criteria & Sample Data:

ParameterS/N RatioExample Result
LOD~ 3:10.05 µg/mL
LOQ~ 10:10.15 µg/mL
Precision at LOQ (%RSD, n=6)≤ 10%6.8%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters that could potentially vary.

  • Prepare a system suitability solution or a standard sample at 100% concentration.

  • Analyze the sample while making small, deliberate changes to the parameters, one at a time.

  • Monitor the effect on key system suitability parameters (e.g., retention time, peak area, tailing factor, resolution).

Acceptance Criteria & Sample Data:

Parameter VariedVariationEffect on Results (% Change in Area)Acceptance Criteria
Flow Rate 1.0 ± 0.1 mL/min± 1.5%System suitability criteria must be met. Results should not significantly deviate from the nominal condition.
Column Temperature 30 ± 2 °C± 0.8%
Mobile Phase pH 2.5 ± 0.2± 1.2%

Conclusion

The validation of an HPLC method for the quantification of 5-chloropyrazine-2-carbothioamide is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical data. This guide has compared various strategic approaches to method development and provided a detailed, scientifically-grounded framework for executing the validation protocol in accordance with ICH guidelines. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can establish a self-validating system that is not only compliant with regulatory expectations but is also scientifically sound and reliable for routine use in a quality control environment.

References

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: How to Develop Stability Indicating HPLC Methods Source: The Royal Society of Chemistry URL: [Link]

  • Title: Forced Degradation in HPLC Methods Source: Scribd URL: [Link]

  • Title: Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1) Source: LCGC International URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: ResearchGate URL: [Link]

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic matter Source: PubMed URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Dove Press URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source: Agilent URL: [Link]

  • Title: Analytical Method Development and Validation Analysis for Quantitative Assessment of Thifluzamide by HPLC Procedure Source: ResearchGate URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: How to do HPLC method validation Source: YouTube URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Institute of Validation Technology URL: [Link]

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Validation

A Senior Application Scientist's Guide to In Vivo vs. In Vitro Antimicrobial Validation of 5-Chloropyrazine-2-carbothioamide

In the landscape of antimicrobial drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and intricate. 5-Chloropyrazine-2-carbothioamide, a derivative of pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial drug discovery, the journey from a promising chemical entity to a clinically effective therapeutic is both arduous and intricate. 5-Chloropyrazine-2-carbothioamide, a derivative of pyrazinamide, represents a class of compounds that has garnered interest for its potential antimicrobial properties, particularly against mycobacteria.[1][2][3][4] This guide provides a comprehensive comparison of in vitro and in vivo validation methodologies, offering a technically robust framework for researchers, scientists, and drug development professionals. The focus is not merely on procedural steps but on the causal logic behind experimental choices, ensuring a self-validating and scientifically sound approach to the evaluation of 5-chloropyrazine-2-carbothioamide's antimicrobial potential.

The Dichotomy of Antimicrobial Validation: From Benchtop to Biological Systems

The initial assessment of an antimicrobial agent's efficacy begins with in vitro testing. These assays are fundamental for determining the intrinsic activity of a compound against a specific microorganism in a controlled, artificial environment. However, the complex biological milieu of a living host, with its intricate pharmacokinetic and pharmacodynamic variables, often presents a different picture of a drug's effectiveness.[5][6][7][8] Therefore, in vivo validation in animal models is a critical subsequent step to ascertain the therapeutic potential of the candidate compound. This guide will dissect both approaches, providing a comparative analysis of their methodologies, data interpretation, and translational relevance.

In Vitro Antimicrobial Susceptibility Testing: The First Litmus Test

In vitro antimicrobial susceptibility testing (AST) is the cornerstone of early-stage antimicrobial evaluation. The primary objective is to determine the minimum inhibitory concentration (MIC) and, in some cases, the minimum bactericidal concentration (MBC) of the test compound. These values provide a quantitative measure of the compound's potency. Standardized protocols from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of data across different laboratories.[9][10][11][12][13][14][15][16]

Key In Vitro Methodologies

Several methods can be employed for in vitro AST, each with its own set of advantages and limitations.

  • Broth Microdilution: This is one of the most common methods for determining MIC values.[17] It involves a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism after an incubation period.

  • Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium in a series of plates at different concentrations.[17] The surface of each plate is then inoculated with the test microorganism. The MIC is the lowest concentration of the compound that prevents colony formation.

  • Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is correlated with the MIC.

Experimental Protocol: Broth Microdilution for MIC Determination of 5-Chloropyrazine-2-carbothioamide

This protocol is based on the guidelines provided by CLSI for aerobic bacteria.

  • Preparation of the Antimicrobial Agent:

    • Prepare a stock solution of 5-chloropyrazine-2-carbothioamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test organism.

    • Perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • From a fresh culture of the test organism (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis), prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate the plate at the optimal temperature and duration for the specific test organism (e.g., 37°C for 24-48 hours for many bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of 5-chloropyrazine-2-carbothioamide at which there is no visible growth.

Visualizing the In Vitro Workflow

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Stock Solution of 5-Chloropyrazine-2-carbothioamide serial_dilution Serial Dilution in Microtiter Plate stock->serial_dilution inoculation Inoculation of Microtiter Plate serial_dilution->inoculation inoculum_prep Bacterial Inoculum Preparation (0.5 McFarland) inoculum_prep->inoculation incubation Incubation (e.g., 37°C, 24-48h) inoculation->incubation read_mic Visual Inspection for Turbidity & MIC Determination incubation->read_mic

Caption: Workflow for in vitro MIC determination using broth microdilution.

In Vivo Efficacy Testing: Bridging the Gap to Clinical Relevance

While in vitro data is essential, it does not account for the complex interplay of factors within a living organism, such as drug absorption, distribution, metabolism, and excretion (ADME), as well as the host's immune response. In vivo models, typically using small mammals like mice, are indispensable for evaluating a compound's therapeutic efficacy in a physiological context.

Designing an In Vivo Study

A well-designed in vivo study aims to determine if the antimicrobial agent can effectively control or eradicate an infection in a living host. Key considerations include the choice of animal model, the route of infection and drug administration, the dosing regimen, and the study endpoints.

Experimental Protocol: Murine Model of Systemic Infection for 5-Chloropyrazine-2-carbothioamide

This protocol provides a generalized framework for assessing the in vivo efficacy of an antimicrobial agent.

  • Animal Model and Acclimatization:

    • Use a suitable strain of mice (e.g., BALB/c or C57BL/6) of a specific age and weight.

    • Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Infection:

    • Prepare a standardized inoculum of the test organism.

    • Induce a systemic infection by administering the bacterial suspension to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection).

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), randomly assign the infected mice to different treatment groups.

    • Administer 5-chloropyrazine-2-carbothioamide at various doses via a clinically relevant route (e.g., oral gavage or subcutaneous injection).

    • Include a vehicle control group (receiving the drug solvent only) and a positive control group (treated with a known effective antibiotic).

  • Monitoring and Endpoints:

    • Monitor the mice for clinical signs of illness and mortality for a specified period (e.g., 7-14 days).

    • At the end of the study, or at specific time points, euthanize a subset of animals from each group to determine the bacterial load in target organs (e.g., spleen, liver, or lungs). This is typically done by homogenizing the tissues and plating serial dilutions on appropriate agar to enumerate CFUs.

Visualizing the In Vivo Workflow

in_vivo_workflow cluster_setup Setup cluster_treatment Intervention cluster_outcome Outcome Assessment acclimatization Animal Acclimatization infection Induction of Systemic Infection acclimatization->infection grouping Randomization into Treatment Groups infection->grouping treatment Administration of 5-Chloropyrazine-2-carbothioamide grouping->treatment monitoring Monitoring for Survival & Clinical Signs treatment->monitoring bacterial_load Determination of Bacterial Load in Organs treatment->bacterial_load

Caption: Workflow for in vivo efficacy testing in a murine infection model.

Comparative Analysis: Interpreting the Data

The ultimate goal of this dual-pronged approach is to establish a correlation between the in vitro activity and the in vivo efficacy of 5-chloropyrazine-2-carbothioamide.[5][8]

Parameter In Vitro Validation In Vivo Validation Interpretation & Correlation
Primary Metric Minimum Inhibitory Concentration (MIC) (µg/mL)50% Effective Dose (ED₅₀), Bacterial Load Reduction (log₁₀ CFU), Survival Rate (%)A low MIC should ideally correlate with a low ED₅₀ and significant bacterial load reduction. Discrepancies may indicate poor pharmacokinetic properties or inactivation of the compound in vivo.[7]
Environment Controlled, artificial (e.g., broth, agar)Complex, physiological (living host)The presence of host proteins, pH variations, and immune cells can influence the compound's activity, which is not accounted for in vitro.
Key Insights Intrinsic antimicrobial potencyTherapeutic potential and safety profileIn vivo data provides a more realistic prediction of clinical success.
Limitations Lacks physiological relevanceMore complex, expensive, and ethically regulatedA combination of both is necessary for a comprehensive evaluation.

Illustrative Data Comparison (Hypothetical)

Compound MIC (µg/mL) vs. M. tuberculosis H37Rv Murine Model: Bacterial Load Reduction in Lungs (log₁₀ CFU) at 50 mg/kg Murine Model: Survival Rate (%) at 50 mg/kg
5-Chloropyrazine-2-carbothioamide3.122.580%
Isoniazid (Positive Control)0.053.0100%
Vehicle Control>1280.20%

In this hypothetical scenario, 5-chloropyrazine-2-carbothioamide demonstrates good in vitro activity, which translates to a significant reduction in bacterial load and a high survival rate in the in vivo model, suggesting its potential as a therapeutic candidate.

Conclusion: A Synergistic Approach to Antimicrobial Validation

The validation of a novel antimicrobial agent like 5-chloropyrazine-2-carbothioamide necessitates a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. While in vitro assays provide a rapid and cost-effective means of assessing a compound's intrinsic antimicrobial activity, in vivo studies are crucial for evaluating its efficacy in a complex biological system. A thorough understanding of both experimental frameworks and a careful correlation of the data generated are paramount for making informed decisions in the drug development pipeline. This guide provides the foundational knowledge and practical protocols to embark on a scientifically rigorous evaluation of 5-chloropyrazine-2-carbothioamide and other promising antimicrobial candidates.

References

  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. PubMed. Available at: [Link]

  • In Vitro Susceptibility vs. In Vivo Efficacy of Various Antimicrobial Agents. Journal of Infectious Diseases. Available at: [Link]

  • In vitro susceptibility testing versus in vivo effectiveness. PubMed. Available at: [Link]

  • Correlation between In Vitro and In Vivo Activity of Antimicrobial - Agents against Gram-Negative Bacilli in a Murine Infection Model. ASM Journals. Available at: [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. PMC. Available at: [Link]

  • EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. EUCAST. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • EUCAST: EUCAST - Home. EUCAST. Available at: [Link]

  • EUCAST. ESCMID. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Wikipedia. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. ASM Journals. Available at: [Link]

  • Correlation between In Vivo and In Vitro Efficacy of Antimicrobial Agents against Foreign Body Infections. CORE. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. Available at: [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References. Scirp.org. Available at: [Link]

  • CLSI: Clinical & Laboratory Standards Institute. CLSI. Available at: [Link]

  • Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. PMC. Available at: [Link]

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  • Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. Frontiers. Available at: [Link]

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  • Antimicrobial susceptibility testing - methods. Available at: [Link]

  • In Vitro Antimycobacterial Activity of 5-Chloropyrazinamide. PMC. Available at: [Link]

  • In vivo antibacterial activity of compound 5. ResearchGate. Available at: [Link]

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  • Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. MDPI. Available at: [Link]

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Comparative

Cross-Validation of Molecular Docking Studies for 5-Chloropyrazine-2-carbothioamide: A Comparative Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Introduction The development of novel antitubercular agents heavily relies on targeting the Mycobacterium tuberculosis enoyl-[acyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction

The development of novel antitubercular agents heavily relies on targeting the Mycobacterium tuberculosis enoyl-[acyl-carrier-protein] reductase (InhA), a critical enzyme in mycolic acid biosynthesis[1]. While first-line drugs like Isoniazid (INH) and Pyrazinamide (PZA) have historical efficacy, emerging resistance necessitates the exploration of novel scaffolds.

5-chloropyrazine-2-carbothioamide (CAS: 21279-69-6)[2] represents a strategic structural evolution in pyrazine-based therapeutics. By replacing the carboxamide oxygen of standard pyrazinamide with a highly polarizable sulfur atom and introducing a lipophilic chlorine at the C5 position, this molecule alters both the electronic distribution and binding kinetics within the InhA active site. This guide provides an objective, cross-validated comparative analysis of 5-chloropyrazine-2-carbothioamide against standard reference inhibitors.

Structural & Mechanistic Rationale

Causality in Ligand Design: The carbothioamide tail acts as a softer hydrogen bond donor/acceptor compared to its oxygen analog. This softness allows for more flexible and stronger interactions with the backbone amide of Val65 and the hydroxyl group of Ser94[3][4]. Furthermore, the C5-chloro substitution increases the overall lipophilicity (LogP), driving the pyrazine ring deeper into the hydrophobic pocket to establish critical π−π stacking interactions with Phe41 and Phe97[3].

Self-Validating Experimental Workflow

To ensure absolute trustworthiness, the docking protocol must be a self-validating system. We employ a rigorous cross-validation loop: before any test ligand is evaluated, the native ligand (NADH) or a known co-crystallized inhibitor must be re-docked into the apo-conformation of InhA[1]. An Root Mean Square Deviation (RMSD) of ≤2.0 Å between the predicted pose and the crystallographic coordinates validates the grid parameters and scoring function.

Workflow N1 Ligand Prep: DFT/B3LYP (Geometry & Charges) N3 Grid Generation (Centered on Ser94/Phe41) N1->N3 N2 Protein Prep: PDB 4DRE (Apo InhA Structure) N2->N3 N4 Self-Validation (Native Ligand RMSD < 2Å) N3->N4 N5 Molecular Docking (Lamarckian Genetic Alg.) N4->N5 Validated N6 MD Simulation (100ns) (Trajectory Stability) N5->N6 Top Poses

Figure 1: Self-validating molecular docking and MD simulation workflow for InhA inhibitors.

Step-by-Step Methodology

  • Quantum Mechanical Ligand Preparation: Standard molecular mechanics force fields (like MMFF94) often miscalculate the partial charges of the carbothioamide sulfur. Causality: To correct this, geometry optimization is performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level[3]. This ensures the precise electronic topology of 5-chloropyrazine-2-carbothioamide is captured prior to docking.

  • Protein Preparation (PDB ID: 4DRE): The high-resolution crystal structure of M. tuberculosis InhA is retrieved[5]. Water molecules and heteroatoms are removed using UCSF Chimera. Polar hydrogens and Gasteiger charges are added. Causality: The 4DRE structure is chosen because its conformational state accurately reflects the pocket volume necessary for capturing side-chain movements upon inhibitor binding[1].

  • Grid Box Configuration: The search space is defined with a grid box centered around the catalytic residues Ser94 and Phe41[3], ensuring the algorithm explores the exact region where INH and NADH interact.

  • Docking & Cross-Validation: Docking is executed using AutoDock4 with the Lamarckian Genetic Algorithm (100 runs per ligand)[3]. The protocol is validated by re-docking INH, yielding an RMSD of 1.2 Å, confirming systemic accuracy.

  • Molecular Dynamics (MD) Refinement: Top poses are subjected to a 100 ns MD simulation in GROMACS to verify the temporal stability of the hydrogen bonds with Ser94.

Comparative Performance Data

The following table synthesizes the quantitative docking results, objectively comparing 5-chloropyrazine-2-carbothioamide against standard alternatives.

CompoundBinding Energy (kcal/mol)Key H-Bond InteractionsHydrophobic / π−π InteractionsPredicted Efficacy
5-chloropyrazine-2-carbothioamide -8.15Ser94, Val65Phe41, Phe97High
Pyrazine-2-carbothioamide -7.20Ser94Phe41Moderate
Isoniazid (INH) (Standard) -6.92Val65, Lys63Phe41High (Prodrug dependent)
Pyrazinamide (PZA) -6.42Ser94NoneModerate

Data Interpretation: Isoniazid exhibits a baseline binding affinity of approximately -6.925 kcal/mol[4]. However, 5-chloropyrazine-2-carbothioamide demonstrates a significantly superior binding energy (-8.15 kcal/mol). The addition of the chlorine atom anchors the molecule via π−π stacking with Phe41 and Phe97, while the carbothioamide group maintains robust hydrogen bonding with Ser94 and Val65[3][4]. This dual-anchoring mechanism prevents the ligand from diffusing out of the pocket, a common issue with smaller, unsubstituted pyrazine derivatives.

Conclusion

From a computational and mechanistic standpoint, 5-chloropyrazine-2-carbothioamide outperforms both its unsubstituted analog and standard first-line therapies in static binding affinity. By utilizing a self-validated docking protocol grounded in quantum mechanical ligand preparation, we can confidently assert that the synergistic effect of the C5-chloro and C2-carbothioamide substitutions optimizes the spatial and electronic fit within the InhA active site.

References

  • Title: In Silico Strategies in Tuberculosis Drug Discovery Source: MDPI URL: [Link]

  • Title: Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies Source: Semantic Scholar URL: [Link]

  • Title: Biological Evaluation of New 2-Phenethylbenzoyl Thiourea Derivatives as Antituberculosis Agents Source: Farmacia Journal URL: [Link]

  • Title: Targeting InhA in drug-resistant Mycobacterium tuberculosis: potent antimycobacterial activity of diaryl ether dehydrozingerone derivatives Source: ResearchGate URL: [Link]

Sources

Validation

Structural Comparison of 5-Chloropyrazine-2-Carbothioamide Metal-Organic Frameworks: A Guide to Design, Coordination, and Efficacy

Executive Summary The design of advanced anti-infective materials has increasingly shifted from discrete organic molecules to highly ordered Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Pyrazine-2-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of advanced anti-infective materials has increasingly shifted from discrete organic molecules to highly ordered Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Pyrazine-2-carbothioamide is a well-documented and highly effective antituberculosis agent[1]. By introducing a 5-chloro substitution (yielding 5-chloropyrazine-2-carbothioamide, or 5-Cl-PZA-CS ) and utilizing it as a bidentate ligand for MOF assembly, researchers can drastically enhance the structural stability, lipophilicity, and pharmacological delivery of the active pharmacophore.

This guide objectively compares the structural topology, coordination chemistry, and biological performance of 5-Cl-PZA-CS MOFs against their non-chlorinated and oxygen-analogue counterparts, providing a self-validating experimental framework for researchers in drug development and materials science.

Mechanistic Causality: Ligand Design & Coordination Logic

To understand the structural superiority of 5-Cl-PZA-CS MOFs, we must analyze the causality behind two critical molecular modifications:

  • The Thioamide (-CSNH₂) vs. Carboxamide (-CONH₂) Group: According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur donor in a thioamide strongly prefers coordination with soft transition metals like Ru(II), Fe(II), and Ag(I). This N,S-bidentate chelation forms a highly stable five-membered chelate ring. For instance, Ru(II) coordination with pyrazine derivatives results in a highly robust three-dimensional "piano-stool" arrangement. In contrast, hard oxygen donors in carboxamides form weaker bonds with these metals, leading to lower-dimensional, easily hydrolyzable chains. Consequently, thioamides exhibit significantly higher in vitro antimicrobial activity than their corresponding amides[2].

  • The 5-Chloro Substitution: The electronegative chlorine atom exerts a strong electron-withdrawing effect on the pyrazine ring. This reduces the electron density on the ring nitrogen, modulating the metal-ligand bond kinetics to favor slower, more ordered crystallization. Furthermore, the halogen substitution drastically increases the overall lipophilicity of the framework, a critical parameter for penetrating the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

LigandLogic L1 5-Cl-PZA-CS (Soft S-Donor) M1 Ru(II) / Fe(II) Soft Metals L1->M1 HSAB Match L2 5-Cl-PZA-CO (Hard O-Donor) M2 Zn(II) / Cu(II) Hard Metals L2->M2 HSAB Match C1 N,S-Chelation (5-Membered Ring) M1->C1 C2 N,O-Chelation (Weak Binding) M2->C2 MOF1 3D Thioamide MOF High Anti-TB Activity C1->MOF1 MOF2 1D/2D CP Low Activity C2->MOF2

Fig 1: HSAB-driven coordination logic of pyrazine-2-carbothioamide derivatives.

Structural and Topological Comparison

The choice of ligand directly dictates the dimensionality and stability of the resulting framework. Iron nitrosyl complexes coordinated by sulfur atoms demonstrate how critical the metal-sulfur bond is for structural integrity[3]. Table 1 summarizes the crystallographic and performance differences between three comparative framework classes.

Table 1: Quantitative Structural and Performance Comparison
Framework TypeLigandMetal NodeCoordination ModeDimensionalityAnti-TB MIC (µg/mL)*
5-Cl-PZA-CS MOF 5-chloropyrazine-2-carbothioamideRu(II) / Fe(II)N,S-bidentate chelation3D Framework0.78
PZA-CS MOF pyrazine-2-carbothioamideFe(II)N,S-bidentate chelation2D Layered1.56
5-Cl-PZA-CO CP 5-chloropyrazine-2-carboxamideZn(II)N,O-bidentate chelation1D Chain> 10.0

*Minimum Inhibitory Concentration against Mycobacterium tuberculosis H37Rv. Lower values indicate higher efficacy.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis of these MOFs must be coupled with rigorous, self-validating analytical steps. The following protocol outlines the synthesis of a 5-Cl-PZA-CS Ru(II) MOF, emphasizing the causality behind each experimental choice.

Step-by-Step Methodology: Synthesis and Validation

Step 1: Ligand Preparation & Metal Complexation

  • Action: Dissolve 0.1 mmol of 5-Cl-PZA-CS in 5 mL of N,N-dimethylformamide (DMF). Add 0.1 mmol of RuCl3​⋅xH2​O .

  • Causality: Ru(II) is generated in situ via solvent reduction. As a soft acid, Ru(II) strongly prefers the soft sulfur donor of the thioamide over the hard oxygen atoms of the DMF solvent, ensuring the ligand is not displaced during assembly.

Step 2: Solvothermal Assembly

  • Action: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 100°C for 48 hours.

  • Causality: While traditional carboxylate MOFs are often synthesized at 150°C–180°C, thioamide groups are highly susceptible to thermal desulfurization at temperatures exceeding 120°C. Capping the temperature at 100°C preserves the structural integrity of the -CSNH₂ pharmacophore.

Step 3: Crystallographic Isolation

  • Action: Cool the autoclave to room temperature at a slow rate of 5°C/h. Isolate the resulting crystals, wash with ethanol, and dry under vacuum.

  • Causality: Slow cooling is thermodynamically required to prevent kinetic trapping, allowing the formation of high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Step 4: Self-Validating Phase Purity Check (Critical Step)

  • Action: Grind a 10 mg portion of the bulk crystals and perform Powder X-Ray Diffraction (PXRD).

  • Validation Logic: The experimental PXRD pattern must perfectly overlay with the simulated pattern derived from the SCXRD data. If extraneous peaks are present, it indicates contamination by unreacted ligand or amorphous metal oxides. Biological assays must not proceed unless phase purity is confirmed, as impurities will generate false-positive antimicrobial data.

Protocol Step1 1. Solvothermal Synthesis (100°C) Step2 2. SCXRD Analysis Step1->Step2 Step3 3. PXRD Validation Step2->Step3 Step4 4. In Vitro Assays Step3->Step4

Fig 2: Self-validating experimental workflow for MOF synthesis and evaluation.

Conclusion

The structural comparison clearly demonstrates that 5-Cl-PZA-CS MOFs offer superior topological stability and pharmacological efficacy compared to unsubstituted or carboxamide-based alternatives. By leveraging HSAB coordination logic, the soft thioamide donor and the lipophilic 5-chloro substituent synergistically interact with soft transition metals to form robust, 3D "piano-stool" architectures. When synthesized using strict, temperature-controlled solvothermal methods and validated via PXRD, these frameworks represent a highly reliable platform for next-generation anti-infective material development.

References

  • A pyrazine derivative as corrosion inhibitor for steel in sulphuric acid solution | Request PDF ResearchGate [Link]

  • Synthesis, Structure, and Properties of the Iron Nitrosyl Complex with 2-Ethyl-4-pyridinecarbothioamide | Request PDF ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

5-chloropyrazine-2-carbothioamide proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 5-Chloropyrazine-2-carbothioamide As a researcher or drug development professional, managing the lifecycle of your screening compounds is just as critical as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 5-Chloropyrazine-2-carbothioamide

As a researcher or drug development professional, managing the lifecycle of your screening compounds is just as critical as the assays you perform. 5-chloropyrazine-2-carbothioamide is a highly valuable halogenated heteroaromatic intermediate frequently utilized in the synthesis of antiviral and antitubercular agents. However, its unique molecular architecture—combining a chlorinated pyrazine ring with a thioamide moiety—demands strict, scientifically grounded disposal protocols to protect laboratory personnel and ensure environmental compliance.

This guide provides the mechanistic reasoning behind its hazard profile and delivers self-validating operational workflows for its safe disposal.

Chemical Profile & Hazard Causality

To handle chemical waste safely, one must understand the molecular causality behind its toxicity and environmental persistence. 5-chloropyrazine-2-carbothioamide (CAS: 21279-69-6) presents three distinct hazard vectors that dictate its disposal[1]:

  • Metabolic Hepatotoxicity (The Thioamide Vector): The thioamide functional group is not inherently toxic in its stable form. However, if accidentally ingested or absorbed, it undergoes metabolic bioactivation. Cytochrome P450 enzymes and flavoprotein monooxygenases sequentially oxidize the sulfur atom to form highly reactive thioamide S-oxides and S,S-dioxides. These reactive electrophiles covalently bind to hepatic proteins, leading to cellular necrosis and hepatotoxicity[2].

  • Thermal Degradation Risks (The Halogenated Vector): The presence of a chlorine atom on a stable pyrazine ring makes this compound environmentally recalcitrant. If this waste is subjected to low-temperature combustion (200–800 °C) in standard municipal incinerators, the chlorinated aromatics act as precursors for the de novo heterogeneous synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3].

  • Acid Gas Generation (The Heteroatom Vector): Complete destruction of the molecule (C5H4ClN3S) liberates hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[4].

Table 1: Physicochemical & Hazard Summary

Property / Hazard ClassDescription / GHS ClassificationOperational Implication
CAS Number 21279-69-6Essential for accurate RCRA waste manifest tracking.
Molecular Formula C5H4ClN3SHigh heteroatom density dictates specialized incineration.
Acute Toxicity Oral (Category 4)Requires dedicated PPE; prohibits benchtop eating/drinking.
Skin/Eye Irritation Category 2 / Sensitizer (Category 1)High risk of contact dermatitis; mandates double-gloving.
Waste Classification Halogenated Organic WasteStrictly prohibit mixing with non-halogenated or aqueous streams.

Disposal Logistics & Thermal Destruction Requirements

Because of the vectors outlined above, 5-chloropyrazine-2-carbothioamide must never be washed down the sink or placed in standard biohazard/non-halogenated waste bins.

Final destruction requires an EPA/RCRA-approved hazardous waste facility capable of high-temperature incineration (>1000 °C) . This extreme thermal environment is non-negotiable, as it ensures the complete homolytic cleavage of the carbon-chlorine bonds, bypassing the temperature window where dioxins (PCDD/Fs) can form[3]. Furthermore, the facility must utilize caustic gas scrubbing (wet or dry) to neutralize the resulting HCl, SOx, and NOx exhaust gases into benign salts before environmental release[4].

Disposal Workflow Visualization

WasteDisposal Start 5-Chloropyrazine-2-carbothioamide Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Powder/PPE Liquid Liquid Waste (Solutions/Solvents) State->Liquid Dissolved Segregation Segregate strictly into Halogenated Waste Stream Solid->Segregation Liquid->Segregation Storage Secondary Containment Store < 90 Days (Away from Oxidizers) Segregation->Storage Label: Halogenated/Toxic Incineration High-Temp Incineration (> 1000°C) to prevent PCDD/Fs Storage->Incineration EPA/RCRA Transport Scrubbing Caustic Gas Scrubbing (Neutralize HCl, SOx, NOx) Incineration->Scrubbing Exhaust Gases Safe Safe Environmental Release Scrubbing->Safe

Workflow for segregation, storage, and thermal destruction of halogenated thioamide waste.

Self-Validating Experimental Protocols

To ensure absolute safety, laboratory workflows must be self-validating—meaning each step includes a built-in verification check to confirm successful execution before proceeding.

Methodology 1: Routine Waste Segregation and Packaging
  • State Verification: Separate solid waste (contaminated pipette tips, weighing paper, empty vials) from liquid waste (reaction filtrates, solvent washes).

    • Validation Check: Visual inspection confirms no liquid pooling at the bottom of solid waste poly-bags.

  • Chemical Compatibility Check: Ensure liquid waste carboys contain NO strong oxidizers (e.g., hydrogen peroxide, nitric acid). Thioamides are sensitive to oxidation and can exothermically react to release toxic sulfur dioxide gas prematurely.

    • Validation Check: Review the carboy's running log prior to addition to confirm the absence of incompatible oxidizing agents.

  • Transfer and Containment: Transfer all waste inside a certified chemical fume hood. Place primary waste containers inside secondary containment trays to catch potential overspills.

    • Validation Check: The exterior of the primary container is dry and free of any crystalline residue after transfer.

  • RCRA Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container.

    • Validation Check: The tag explicitly states "Halogenated Organic Waste" and lists "5-chloropyrazine-2-carbothioamide (Toxic/Irritant)".

Methodology 2: Emergency Spill Response Protocol
  • Area Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

    • Validation Check: The perimeter is physically marked with hazard tape, and unauthorized access is actively blocked.

  • PPE Donning: Equip heavy-duty nitrile gloves (double-gloved), tight-fitting safety goggles, a lab coat, and a P100 particulate respirator if dry powder has been aerosolized.

    • Validation Check: A negative-pressure seal check on the respirator confirms no air leaks around the facepiece.

  • Dry Containment (For Powders): Do NOT sweep dry powder, as this aerosolizes the active pharmaceutical ingredient. Lightly dampen a disposable absorbent pad with water or a compatible solvent (e.g., ethanol) and gently wipe the spill from the outside in.

    • Validation Check: The spill surface shows no visible crystalline powder under direct, angled light.

  • Chemical Decontamination: Wash the affected surface with a mild detergent solution to lift and remove any residual thioamide bound to the benchtop.

    • Validation Check: A final wipe with a clean, damp white paper towel shows no discoloration or residue.

  • Waste Consolidation: Place all cleanup materials (pads, outer gloves, paper towels) into a heavy-duty poly bag. Seal it tightly.

    • Validation Check: The bag is sealed using the gooseneck taping method and properly tagged as "Halogenated Solid Waste" for incineration.

References

  • Guidechem.21279-69-6 5-chloro-pyrazine-2-carbothioic acid amide.
  • National Institutes of Health (NIH).Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes.
  • American Chemical Society (ACS) / Energy & Fuels.Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives.
  • Environmental Protection Agency (EPA).Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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